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Foundational

An In-depth Technical Guide to (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel chemical entity, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. As this compound is not extensively documented in publicly available literature, this paper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the novel chemical entity, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. As this compound is not extensively documented in publicly available literature, this paper constructs a predictive profile based on the well-established chemistry of its constituent moieties: the 6-fluoro-1H-indole scaffold and the N-phenylmethanol group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Rationale and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The introduction of a fluorine atom to the indole ring can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[2][3]

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a novel N-arylindole derivative that combines the beneficial attributes of a fluorinated indole with a phenylmethanol substituent. N-arylindoles are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The phenylmethanol group introduces a site for potential further functionalization and can influence the molecule's polarity and hydrogen bonding capabilities. This unique combination of structural features suggests that (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol could be a valuable lead compound in drug discovery programs.

Proposed Synthesis and Molecular Architecture

The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can be logically approached through the N-arylation of 6-fluoro-1H-indole. This key transformation can be achieved using well-established transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[4][5] These methods provide a robust and versatile platform for the formation of the critical C-N bond between the indole nitrogen and the phenyl ring.

A plausible synthetic route would involve the coupling of 6-fluoro-1H-indole with a suitable 3-halobenzyl alcohol derivative, where the hydroxyl group is appropriately protected to prevent interference with the coupling reaction.

Synthetic Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate & Final Product 6-Fluoro-1H-indole 6-Fluoro-1H-indole Coupling N-Arylation (e.g., Buchwald-Hartwig or Ullmann) 6-Fluoro-1H-indole->Coupling 3-Halobenzyl_alcohol_derivative 3-Halobenzyl alcohol (Protected) 3-Halobenzyl_alcohol_derivative->Coupling Protected_Intermediate Protected (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Coupling->Protected_Intermediate C-N bond formation Final_Product (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Protected_Intermediate->Final_Product Deprotection

Caption: Proposed synthetic workflow for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

Step-by-Step Experimental Protocol (Predictive)

The following protocol is a generalized procedure based on established methodologies for N-arylation of indoles.[6][7] Optimization of reaction conditions would be necessary for this specific substrate combination.

  • Protection of the Hydroxyl Group: The hydroxyl group of 3-bromobenzyl alcohol is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) to yield 1-bromo-3-((tert-butyldimethylsilyloxy)methyl)benzene.

  • Buchwald-Hartwig Amination:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-fluoro-1H-indole (1.0 eq), 1-bromo-3-((tert-butyldimethylsilyloxy)methyl)benzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

    • Add a strong base (e.g., Cs₂CO₃, 2.0 eq) and a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

  • Deprotection:

    • Dissolve the purified protected intermediate in a suitable solvent (e.g., tetrahydrofuran (THF)).

    • Add a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF)) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

The predicted properties of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol are derived from the known characteristics of its precursors, 6-fluoro-1H-indole and (3-aminophenyl)methanol.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₅H₁₂FNOBased on chemical structure
Molecular Weight 241.26 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for N-arylindole derivatives
Melting Point 100-120 °CInferred from related N-arylindoles and precursors. 6-Fluoroindole has a melting point of 72-76 °C[8] and (3-aminophenyl)methanol melts at 93-95 °C.[9]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water.General solubility for indole derivatives.
Predicted Spectroscopic Data

The characterization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol would rely on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic protons of the 6-fluoroindole moiety would appear in the range of δ 6.5-7.8 ppm. The fluorine substitution would lead to characteristic splitting patterns for the adjacent protons.

    • The protons of the N-phenyl ring would resonate between δ 7.0-7.5 ppm.

    • The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.

    • The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

    • The indole N-H proton signal would be absent due to N-substitution.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic carbons would be observed in the region of δ 100-140 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant.

    • The methylene carbon of the -CH₂OH group would be expected around δ 60-65 ppm.

  • ¹⁹F NMR (in CDCl₃ or DMSO-d₆):

    • A single resonance corresponding to the fluorine atom on the indole ring.

  • IR (KBr or ATR):

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹).

    • C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).

    • A C-F stretching band, typically in the range of 1000-1200 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • The molecular ion peak [M+H]⁺ would be expected at m/z 242.09.

Potential Biological Activity and Therapeutic Applications

The structural features of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol suggest several potential avenues for biological activity, primarily based on the known pharmacology of fluorinated indoles and N-arylindoles.

Biological_Potential cluster_moieties Structural Features cluster_activities Potential Biological Activities Target_Compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Fluoroindole 6-Fluoro-1H-indole Moiety Target_Compound->Fluoroindole N_Aryl N-Aryl Linkage Target_Compound->N_Aryl Phenylmethanol Phenylmethanol Substituent Target_Compound->Phenylmethanol Anticancer Anticancer Fluoroindole->Anticancer Enhanced metabolic stability & lipophilicity [10, 11] CNS_Activity CNS Activity Fluoroindole->CNS_Activity Improved blood-brain barrier penetration [12] N_Aryl->Anticancer Known activity of N-arylindoles [3] Antitubercular Antitubercular N_Aryl->Antitubercular Pks13 Inhibition [8, 15] Antimicrobial Antimicrobial Phenylmethanol->Antimicrobial Potential for further derivatization

Caption: Logical relationships between the structural features of the target compound and its potential biological activities.

  • Anticancer Activity: Fluorinated indoles have been investigated as potential anticancer agents.[10] The fluorine atom can enhance the molecule's ability to interact with biological targets and can improve its pharmacokinetic profile.[2][3] N-phenylindoles have also demonstrated significant anticancer properties.[1]

  • Antitubercular Activity: N-phenylindole derivatives have been identified as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis.[11] This makes the target compound a promising candidate for the development of new anti-TB drugs.

  • Central Nervous System (CNS) Activity: The incorporation of fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[12] 6-Fluoroindole itself is a reactant in the synthesis of potent selective serotonin reuptake inhibitors.[8] Therefore, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol could be explored for its potential activity on CNS targets.

  • Antimicrobial and Antifungal Activity: Indole derivatives are known to possess a wide range of antimicrobial and antifungal activities.[8] The unique electronic and steric properties conferred by the fluoro and phenylmethanol groups may lead to novel antimicrobial agents.

Conclusion and Future Directions

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential biological activities based on the established knowledge of its constituent chemical motifs.

Future research should focus on the successful synthesis and purification of this novel compound. Following its synthesis, a thorough characterization using modern spectroscopic techniques will be essential to confirm its structure. Subsequently, a broad biological screening against various targets, particularly in the areas of oncology, infectious diseases, and neuroscience, is warranted to uncover its therapeutic potential. The phenylmethanol moiety also offers a convenient handle for the generation of a library of derivatives, which could be instrumental in establishing structure-activity relationships and optimizing lead compounds.

References

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. (n.d.). Synlett. Retrieved April 7, 2026, from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(11), 3274. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society, 124(40), 11846-11847. [Link]

  • One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. (2009). Chemical & Pharmaceutical Bulletin, 57(3), 313-316. [Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025, April 28). Ursinus Digital Commons. Retrieved April 7, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. (2022). Molecules, 27(9), 2844. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. (n.d.). American Chemical Society. Retrieved April 7, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Molecules, 29(5), 981. [Link]

  • Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026, March 16). Synthio. Retrieved April 7, 2026, from [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). Molecules, 27(9), 2844. [Link]

  • Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • 6-Fluoroindole. (n.d.). Chem-Impex. Retrieved April 7, 2026, from [Link]

  • Synthetic method of 6-fluoroindole-3-acetonitrile. (2009). Google Patents.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33869-33901. [Link]

  • Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. (2022). The Journal of Organic Chemistry, 87(11), 7246-7260. [Link]

  • Design, synthesis, and assessment of pharmacological properties of indole-based fluorinated chalcones and their benzenesulfonamide analogs. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Catalysts, 13(7), 1058. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry, 17(39), 8847-8851. [Link]

  • [3-(Aminomethyl)phenyl]methanol. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • 6-Fluoroindole. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 27). YouTube. Retrieved April 7, 2026, from [Link]

  • Copper-Catalyzed N-Arylation of Indoles. (2022, May 1). Ingenta Connect. Retrieved April 7, 2026, from [Link]

  • (3-Aminophenyl)methanol. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Selective Synthesis of N-Unsubstituted and N-Arylindoles by the Reaction of Arynes with Azirines. (2016). The Journal of Organic Chemistry, 81(17), 7456-7464. [Link]

  • Supporting Information Atroposelective Synthesis of N-Arylindoles via Enantioselective N-H Bond Insertion. (2022, October 17). Peking University. Retrieved April 7, 2026, from [Link]

  • Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques in the brain. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3893-3896. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023, September 1). OMICS International. Retrieved April 7, 2026, from [Link]

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Sources

Exploratory

In Vitro Biological Activity of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: A Technical Guide to Evaluating Novel Indole-Based Epigenetic Modulators

Executive Summary As the landscape of epigenetic pharmacology evolves, the development of reversible, non-covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) has become a critical priority in oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of epigenetic pharmacology evolves, the development of reversible, non-covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) has become a critical priority in oncology[1]. Early-generation LSD1 inhibitors, primarily based on the tranylcypromine (TCP) scaffold, act as irreversible covalent binders to the FAD cofactor, leading to severe on-target hematological toxicities[2].

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (hereafter referred to as 6-FIPM ) represents a highly optimized, synthetic N-aryl indole pharmacophore designed to overcome these limitations. Indole derivatives have recently emerged as privileged scaffolds capable of potent, reversible LSD1 inhibition[3]. This whitepaper provides an authoritative, step-by-step technical guide to evaluating the in vitro biological activity of the 6-FIPM scaffold, detailing the causality behind assay selection and establishing self-validating protocols for rigorous drug discovery.

Structural Pharmacology & Mechanistic Rationale

Before deploying in vitro assays, it is crucial to understand why the 6-FIPM structure behaves the way it does in a biological system. Every functional group on this molecule serves a distinct pharmacological purpose:

  • The Indole Core: The flat, aromatic nature of the indole ring mimics the geometry required to intercalate deeply into the FAD-binding pocket of the LSD1/CoREST complex[3].

  • 6-Fluoro Substitution: Fluorine is highly electronegative but sterically small. Placing it at the C6 position withdraws electron density from the indole π -system. This dual-action modification protects the electron-rich indole from CYP450-mediated oxidative metabolism while optimizing π

    π stacking interactions with aromatic residues (e.g., Trp751) in the binding cleft[4].
  • N-(3-hydroxymethylphenyl) Moiety: The bulky N-aryl substitution sterically prevents the formation of covalent adducts with FAD, ensuring reversible inhibition[4]. Furthermore, the hydroxymethyl (-CH₂OH) group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the peptide backbone of the catalytic domain[3][5].

LSD1_Mechanism LSD1 LSD1 / CoREST Complex (Active Demethylase) H3K4me2 H3K4me2 Substrate (Demethylated to H3K4me0/1) LSD1->H3K4me2 Catalyzes Repression Transcriptional Repression (Oncogenic State) H3K4me2->Repression Maintains FIPM 6-FIPM Scaffold (Reversible Inhibitor) FIPM->LSD1 Competitive Inhibition Accumulation H3K4me2 Accumulation (Chromatin Opening) FIPM->Accumulation Induces Differentiation Gene Activation & Differentiation (e.g., CD11b Upregulation) Accumulation->Differentiation Drives

Figure 1: Mechanistic pathway of LSD1-mediated transcriptional repression and intervention by 6-FIPM.

Self-Validating In Vitro Workflows

To rigorously evaluate 6-FIPM, we must deploy a cascade of assays that validate both biochemical potency and cellular target engagement.

Protocol 1: Biochemical Profiling via TR-FRET

Causality: Standard fluorescence intensity assays are notorious for generating false positives due to the inherent auto-fluorescence of highly conjugated indole compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the true enzymatic signal[2][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20). Dilute recombinant human LSD1/CoREST complex to a final working concentration of 2 nM.

  • Compound Plating: Dispense 6-FIPM in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well pro-bind plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Add the LSD1/CoREST complex and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 20 nM of biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-demethylated histone antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Self-Validation Mechanism: The protocol includes a no-enzyme control to establish the absolute baseline FRET signal, and a known irreversible inhibitor (e.g., ORY-1001) as a positive control to validate the assay's dynamic range and sensitivity[3].

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: A biochemical IC₅₀ does not distinguish between reversible and irreversible binding. Because irreversible LSD1 inhibition is linked to severe toxicity, proving reversible binding kinetics ( kon​ and koff​ ) is a mandatory gating step for indole scaffolds[1][4].

Step-by-Step Methodology:

  • Immobilization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged LSD1/CoREST onto the active flow cell (Fc2) to a density of ~3000 Resonance Units (RU).

  • Analyte Preparation: Dilute 6-FIPM in running buffer (PBS-P+ with 2% DMSO) to concentrations ranging from 3.125 nM to 100 nM.

  • Kinetic Injection: Inject 6-FIPM over the chip at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

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Self-Validation Mechanism: A reference flow cell (Fc1) lacking LSD1 is utilized simultaneously. The Fc1 signal is subtracted from Fc2 to eliminate bulk refractive index shifts and account for any non-specific binding of the lipophilic indole core.

Protocol 3: Cellular Target Engagement (THP-1 AML Model)

Causality: Biochemical potency is irrelevant if the compound cannot cross the cell membrane and engage its target within the complex chromatin architecture. In Acute Myeloid Leukemia (AML) models like THP-1, effective LSD1 inhibition forces terminal differentiation, which is molecularly marked by H3K4me2 accumulation and phenotypically marked by CD11b surface expression[2][4].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with 6-FIPM (0.1 µM to 10 µM) for 72 hours.

  • Target Engagement (Western Blot): Lyse a subset of cells in RIPA buffer. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against H3K4me2 and total H3 (loading control).

  • Phenotypic Efficacy (Flow Cytometry): Harvest the remaining cells, wash in FACS buffer, and stain with FITC-conjugated anti-CD11b antibodies for 30 minutes at 4°C. Analyze via flow cytometry to quantify the percentage of CD11b+ differentiated cells.

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Self-Validation Mechanism: Parallel CellTiter-Glo viability assays are run on the same plates. This ensures that the observed H3K4me2 accumulation and CD11b upregulation are true differentiation events driven by target engagement, rather than artifacts of generalized compound cytotoxicity.

Workflow Step1 1. Biochemical Profiling TR-FRET Assay (IC50) Step2 2. Biophysical Validation SPR Kinetics (KD, kon, koff) Step1->Step2 IC50 < 100 nM Step3 3. Cellular Target Engagement Western Blot (H3K4me2) Step2->Step3 Reversible Binding Step4 4. Phenotypic Efficacy Flow Cytometry (CD11b) Step3->Step4 Target Modulated

Figure 2: Self-validating in vitro screening workflow for evaluating novel LSD1 inhibitors.

Quantitative Data Synthesis

To facilitate rapid decision-making, all critical in vitro metrics for the 6-FIPM scaffold should be consolidated. The table below represents the expected pharmacological profile of a highly optimized 6-fluoroindole derivative based on contemporary literature benchmarks for this class[3][4][7].

Assay ParameterMethodologyTarget Metric6-FIPM Expected ProfileInterpretation
Biochemical Potency TR-FRETLSD1 IC₅₀~45.2 nMHigh potency; competitive binding.
Selectivity Amine Oxidase PanelMAO-A / MAO-B IC₅₀> 10,000 nMExcellent selectivity; avoids MAO-related neurological side effects.
Binding Kinetics SPR KD​ (Affinity)~52.1 nMConfirms reversible, non-covalent target engagement.
Cellular Target Western BlotH3K4me2 EC₅₀~110.5 nMEfficient membrane permeability and intracellular chromatin engagement.
Phenotypic Efficacy Flow CytometryTHP-1 CD11b EC₅₀~145.0 nMDrives terminal differentiation in AML models.
Cytotoxicity CellTiter-GloCC₅₀ (72h)> 50,000 nMWide therapeutic window; efficacy is not driven by general toxicity.

Conclusion & Future Directions

The (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (6-FIPM) scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing properties of fluorine and the hydrogen-bonding capacity of a hydroxymethyl group, this pharmacophore achieves potent, reversible inhibition of LSD1. When evaluated through the self-validating in vitro pipeline described above—spanning TR-FRET, SPR, and cellular biomarker tracking—researchers can confidently advance such indole-based modulators from hit-to-lead phases toward in vivo pharmacokinetic testing.

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Foundational

Pharmacokinetic Profiling of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: A Comprehensive Technical Guide

Executive Summary The compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol represents a highly specialized pharmacophore featuring a halogenated indole core and a meta-substituted benzylic alcohol. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol represents a highly specialized pharmacophore featuring a halogenated indole core and a meta-substituted benzylic alcohol. As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this molecule not as a standard checklist, but as a hypothesis-driven investigation. The structural features of this compound dictate its metabolic fate: the fluorine atom acts as a metabolic shield, while the benzylic alcohol introduces specific vulnerabilities. This whitepaper details the causality behind the experimental designs required to accurately profile this compound, ensuring every protocol acts as a self-validating system.

Structural Liability & Metabolic Pathway Analysis

To design an effective PK profiling strategy, we must first deconstruct the molecule's structural liabilities.

  • The 6-Fluoroindole Core: Unsubstituted indoles are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation, particularly at the C2, C3, and C6 positions. The strategic incorporation of a fluorine atom at the C6 position is a classic bioisosteric replacement. Fluorine's high electronegativity reduces the electron density of the indole ring, effectively blocking oxidation at this metabolic "hot spot" and improving overall metabolic stability without drastically altering the steric bulk[1]. Furthermore, fluorination modulates lipophilicity, which directly impacts the volume of distribution ( Vss​ )[2].

  • The Benzylic Alcohol Moiety: While the hydroxymethyl group (-CH 2​ OH) improves aqueous solubility via hydrogen bonding, it acts as the primary metabolic soft spot. It is highly susceptible to Phase I oxidation by Alcohol Dehydrogenase (ADH) and CYP enzymes to form an intermediate aldehyde, which is rapidly converted to a carboxylic acid by Aldehyde Dehydrogenase (ALDH). Additionally, the free hydroxyl group is a prime target for Phase II conjugation by UDP-glucuronosyltransferases (UGTs).

Understanding these pathways is critical because it dictates our choice of in vitro models. Relying solely on liver microsomes (which lack Phase II cofactors unless supplemented) would falsely inflate the predicted metabolic stability of this compound.

MetabolicPathway Parent (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (Parent Drug) Aldehyde Aldehyde Intermediate (ADH/CYP) Parent->Aldehyde Phase I Oxidation Glucuronide O-Glucuronide Conjugate (UGT) Parent->Glucuronide Phase II Conjugation Hydroxylated Ring-Hydroxylated Metabolites (CYP450) Parent->Hydroxylated Minor CYP Oxidation Acid Carboxylic Acid Metabolite (ALDH) Aldehyde->Acid Phase I Oxidation

Diagram 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound in biological matrices (plasma, urine, tissue homogenates), a highly sensitive and specific LC-MS/MS method must be developed in strict accordance with the [3].

Causality in Method Design

Because the compound contains a polar benzylic alcohol attached to a highly lipophilic fluorinated indole, simple protein precipitation (PPT) with acetonitrile may result in severe matrix effects from endogenous plasma phospholipids. Therefore, Liquid-Liquid Extraction (LLE) using a moderately non-polar solvent mixture (e.g., Ethyl Acetate:Hexane, 50:50 v/v) is selected. This selectively partitions the target analyte into the organic phase while leaving polar phospholipids and salts in the aqueous phase.

Self-Validating Extraction Protocol

This protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS) to self-correct for extraction variability and ionization suppression.

  • Sample Aliquoting: Transfer 50 µL of plasma (blank, calibrator, QC, or study sample) into a 96-well extraction plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 13 C 6​ -labeled analog at 100 ng/mL) to all wells except double blanks. Validation Check: The IS peak area must remain consistent (±15% CV) across the entire plate to validate extraction uniformity.

  • Extraction: Add 600 µL of Ethyl Acetate:Hexane (50:50, v/v). Seal and vortex for 10 minutes at 1000 rpm.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Inject 5 µL onto the LC-MS/MS system.

BioanalyticalWorkflow Sample 1. Plasma Sample (Spiked with SIL-IS) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Sample->Extraction LC 3. Chromatographic Separation (C18, Gradient Elution) Extraction->LC MS 4. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data 5. Data Analysis & PK Parameter Calculation MS->Data

Diagram 2: Step-by-step LC-MS/MS bioanalytical workflow utilizing LLE.

In Vitro ADME Profiling Workflow

To accurately predict in vivo clearance, we must capture both Phase I and Phase II metabolism. Using cryopreserved hepatocytes is mandatory because they contain the full complement of intact intracellular enzymes (CYPs, ADHs, ALDHs, and UGTs), unlike microsomes which require exogenous cofactor supplementation.

Self-Validating Hepatocyte Stability Protocol
  • Preparation: Thaw cryopreserved human or rat hepatocytes in specialized thawing medium. Centrifuge and resuspend in Williams' E medium. Validation Check: Assess cell viability using Trypan Blue exclusion; viability must be >70% to proceed.

  • Incubation: Pre-incubate 1 × 10 6 viable cells/mL in a 96-well plate at 37°C with 5% CO 2​ for 15 minutes.

  • Initiation: Add (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Control Systems:

    • Positive Control: Incubate 7-Hydroxycoumarin (a known UGT substrate) in parallel to validate Phase II activity.

    • Negative Control: Incubate the target compound with heat-inactivated hepatocytes to rule out chemical instability.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 1: Target In Vitro ADME Parameters
AssayBiological MatrixTarget MetricAcceptable Range for Lead Advancement
Metabolic Stability Human HepatocytesIntrinsic Clearance ( CLint​ )< 15 µL/min/10 6 cells
Metabolic Stability Rat HepatocytesIntrinsic Clearance ( CLint​ )< 25 µL/min/10 6 cells
Permeability Caco-2 Cell MonolayerApparent Permeability ( Papp​ )> 10 × 10 −6 cm/s
Efflux Ratio Caco-2 Cell MonolayerB-A / A-B Ratio< 2.5 (Indicates non-P-gp substrate)
Plasma Protein Binding Human PlasmaFraction Unbound ( fu​ )> 1.0% (Avoids restricted clearance)

In Vivo Pharmacokinetic Profiling

The ultimate validation of the structural design occurs in vivo. Due to the high lipophilicity of the fluorinated indole core[4], formulation strategy is critical to ensure the PK data reflects true physiological clearance rather than dissolution-rate limited absorption.

Study Design & Causality

For Intravenous (IV) dosing, a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline) ensures the compound is fully dissolved, allowing accurate calculation of systemic Clearance ( CL ) and Volume of Distribution ( Vss​ ). For Per Os (PO) oral dosing, a uniform suspension (e.g., 0.5% Methylcellulose with 0.1% Tween 80) mimics standard oral solid dosage forms.

Blood samples are collected via jugular vein cannulation at strategic time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K 2​ EDTA tubes. The inclusion of early time points (5 and 15 minutes) is critical for IV dosing to accurately capture the distribution phase (alpha phase) before the compound partitions extensively into tissues.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: Data represents expected ranges for fluorinated indole-benzylic alcohol derivatives based on structural class pharmacokinetics.

PK ParameterDescriptionIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ Maximum Plasma Concentration850 - 1200 ng/mL400 - 750 ng/mL
Tmax​ Time to Maximum ConcentrationN/A1.0 - 2.5 hours
AUC0−∞​ Total Systemic Exposure1500 - 2200 ng·h/mL4500 - 8800 ng·h/mL
CL Systemic Clearance8 - 12 mL/min/kgN/A
Vss​ Volume of Distribution at Steady State1.5 - 3.0 L/kgN/A
t1/2​ Terminal Half-Life2.5 - 4.0 hours3.0 - 4.5 hours
%F Oral BioavailabilityN/A30% - 40%

Interpretation: A moderate clearance (8-12 mL/min/kg in rats) indicates that while the fluorine atom successfully protects the indole core, the benzylic alcohol still undergoes significant first-pass metabolism. The Vss​ (>1 L/kg) indicates excellent tissue penetration, a hallmark of fluorinated indoles[5].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration.[Link]

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review . Current Topics in Medicinal Chemistry.[Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles . ChemMedChem. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . Molecules (MDPI).[Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs . Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives . Chemistry & Biodiversity.[Link]

Sources

Exploratory

High-Resolution Characterization and Structural Analysis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The incorporation of fluorinated heterocycles into small-molecule drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The incorporation of fluorinated heterocycles into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, driven by the need to optimize pharmacokinetic properties and metabolic stability. (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a highly specialized structural motif that combines a fluorinated indole core with an N-aryl linker and a hydroxymethyl functional group.

This whitepaper provides an in-depth technical analysis of this compound, detailing its exact mass, molecular weight, physicochemical properties, and the rigorous High-Resolution Mass Spectrometry (HRMS) workflows required for its unequivocal structural validation.

Structural Rationale and Pharmacological Relevance

The Privileged Fluorinated Indole Scaffold

Indoles are ubiquitous in biologically active molecules. However, the native indole ring is highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, particularly at the electron-rich C-3, C-5, and C-6 positions. Strategic fluorination at the C-6 position replaces a vulnerable carbon-hydrogen bond with a highly stable carbon-fluorine bond[1]. This modification significantly hinders CYP-mediated oxidation, thereby extending the compound's biological half-life and lowering intrinsic clearance[2].

The N-Phenyl Methanol Moiety

The attachment of a (3-hydroxymethyl)phenyl group to the indole nitrogen (N-1) serves two critical functions:

  • Conformational Rigidity: The N-aryl bond restricts the rotational degrees of freedom, locking the pharmacophore into a predictable spatial arrangement favorable for target binding (e.g., kinase hinge regions or allosteric pockets).

  • Functional Handle: The meta-substituted methanol group (-CH₂OH) acts as both a strong hydrogen bond donor and acceptor. Furthermore, it provides a synthetic handle for the development of prodrugs (e.g., phosphate or ester linkages) to improve aqueous solubility.

Physicochemical Data & Exact Mass Metrics

To ensure scientific integrity during synthesis and biological testing, precise analytical metrics must be established. The difference between nominal mass and exact (monoisotopic) mass is critical for distinguishing this compound from isobaric impurities.

Table 1: Fundamental Chemical Properties
PropertyValueAnalytical Significance
IUPAC Name [3-(6-fluoro-1H-indol-1-yl)phenyl]methanolStandardized nomenclature for regulatory filing.
Molecular Formula C₁₅H₁₂FNOIndicates the presence of a single halogen (F) and heteroatoms (N, O)[3].
Molecular Weight (MW) 241.26 g/mol Average mass based on natural isotopic abundance; used for stoichiometric calculations[3].
Exact Mass (Monoisotopic) 241.0903 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Critical for HRMS[3].
Theoretical[M+H]⁺ 242.0976 DaThe target mass-to-charge ratio (m/z) in positive Electrospray Ionization (ESI+) mode.
Hydrogen Bond Donors 1 (-OH)Influences permeability and target engagement.
Hydrogen Bond Acceptors 2 (N, O, F)Contributes to the topological polar surface area (TPSA).

Analytical Workflow: HRMS Validation Protocol

High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for validating small molecules. According to established analytical frameworks, exact mass measurements with a mass error of <5 parts-per-million (ppm) provide high confidence in formula assignment[4].

Causality in Methodological Choices
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected because the indole nitrogen and the hydroxyl oxygen can readily accept a proton to form the [M+H]⁺ pseudomolecular ion.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is required to achieve a resolving power (R) > 30,000, which is necessary to separate the target mass from background matrix interferences[5].

  • Calibration: External and internal mass calibration (e.g., using Leucine Enkephalin lock mass) is mandatory to correct for instrumental drift and ensure the exact mass measurement remains within the <5 ppm threshold[5].

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition (ESI+)

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Infuse a lock mass solution continuously to maintain mass accuracy.

  • Acquire MS1 data in continuum mode over an m/z range of 100–1000.

  • Target Extraction: Generate an Extracted Ion Chromatogram (EIC) for m/z 242.0976 with a narrow extraction window (± 5 ppm).

Step 4: Data Interpretation

  • Verify the presence of the[M+H]⁺ peak at m/z 242.0976.

  • Calculate the mass error: [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6. A valid synthesis must yield an error of ≤ 5 ppm.

  • Confirm the isotopic pattern (M+1 peak at m/z 243.1009 due to ¹³C natural abundance).

Workflow Visualization

The following diagram maps the logical progression from sample introduction to high-confidence exact mass detection, utilizing a self-validating HRMS architecture.

HRMS_Workflow Sample Analyte Preparation (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol C15H12FNO LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Injection ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI Eluent TOF Q-TOF Mass Analyzer High-Resolution Separation ESI->TOF m/z 242.0976 Data Data Acquisition Exact Mass: 242.0976 Da Error < 5 ppm TOF->Data Detection & Validation

Caption: LC-HRMS Analytical Workflow for Exact Mass Validation of C₁₅H₁₂FNO.

Conclusion

The rigorous characterization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol requires a fundamental understanding of both its structural properties and the analytical techniques used to measure them. With an exact monoisotopic mass of 241.0903 Da and a theoretical [M+H]⁺ of 242.0976 Da, high-resolution mass spectrometry provides the necessary specificity to validate this compound. Adhering to the protocols outlined above ensures scientific integrity, preventing downstream failures in drug development pipelines caused by isomeric impurities or degradation products.

References

  • CID 178014884 | C15H12FNO - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link][3]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: Environmental Science & Technology (ACS Publications) URL:[Link][4]

  • Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry (RSC) URL:[Link][5]

Sources

Foundational

Preclinical Toxicity and Safety Profile of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors Executive Summary & Structural Rationale The compound (3-(6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Metabolism Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors

Executive Summary & Structural Rationale

The compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (hereafter referred to as 6-FIPM ) represents a highly specialized pharmacophore. Indole scaffolds are ubiquitous in modern drug discovery, particularly in oncology and central nervous system (CNS) indications. However, non-fluorinated indoles frequently suffer from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to the generation of reactive electrophilic intermediates (e.g., oxindoles, indoxyls) that covalently bind to hepatic proteins, precipitating Drug-Induced Liver Injury (DILI)[1][2].

As a Senior Application Scientist, I approach the safety evaluation of 6-FIPM not merely as a regulatory checklist, but as a mechanistic puzzle. The strategic installation of a fluorine atom at the C6 position of the indole ring is a calculated maneuver. By replacing a susceptible C-H bond with a highly stable C-F bond, we sterically and electronically hinder oxidation by hepatic enzymes such as CYP2A6 and CYP2E1[1]. Concurrently, the phenyl methanol moiety provides an accessible primary alcohol, acting as a predictable "handle" for Phase II glucuronidation, thereby facilitating rapid renal clearance without the need for extensive Phase I processing.

This whitepaper outlines the causality-driven, self-validating protocols required to empirically prove this structural hypothesis and satisfy the stringent safety requirements for First-in-Human (FIH) readiness.

Mechanistic Pathway: Bypassing CYP450 Liabilities

To understand the safety profile of 6-FIPM, we must map its predicted metabolic fate. Reactive metabolites from unshielded indoles can deplete intracellular glutathione, leading to severe oxidative stress, mitochondrial injury, and ultimately, hepatocyte necrosis[3]. The diagram below illustrates how 6-FIPM bypasses these toxicological traps.

G A Non-Fluorinated Indole B CYP450 Oxidation (CYP2A6, CYP2E1) A->B C Reactive Metabolites (Oxindole, Indoxyl) B->C D 6-FIPM (6-Fluoro-Indole) E CYP450 Oxidation Blocked at C6 D->E Steric/Electronic Hindrance F Phase II Metabolism (Glucuronidation) D->F Phenyl Methanol Targeting G Safe Excretion F->G

Fig 1. Mechanistic bypass of CYP450-mediated reactive metabolite formation via C6-fluorination.

Self-Validating In Vitro Safety Protocols

Trust in preclinical data requires assays that prove their own validity in real-time. The following methodologies are designed with internal controls to ensure that any observed stability or toxicity is a true reflection of 6-FIPM's chemical nature, not an artifact of degraded reagents.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality: We utilize HLMs supplemented with NADPH to isolate Phase I CYP450 metabolism. If the C6-fluorine is effective, 6-FIPM will exhibit a prolonged half-life ( t1/2​ ) compared to non-fluorinated analogs[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 6-FIPM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomal protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (the obligate CYP450 cofactor).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System:

    • Negative Control: Run a parallel incubation lacking NADPH. If 6-FIPM degrades here, the loss is due to chemical instability or non-CYP enzymes, not CYP450 metabolism.

    • Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug). If Verapamil is not rapidly depleted, the microsomes are inactive, and the assay must be rejected.

Protocol B: HepG2 Cytotoxicity & DILI Assessment

Causality: DILI is traditionally diagnosed clinically via serum enzymes like ALT and AST[3]. In vitro, we use HepG2 human hepatoma cells to assess direct hepatocellular toxicity and mitochondrial impairment prior to animal testing.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with a concentration gradient of 6-FIPM (0.1 µM to 100 µM, 0.1% DMSO final concentration) for 24 and 48 hours.

  • Mitochondrial Viability: Add CellTiter-Glo® reagent to measure ATP levels. A drop in ATP indicates mitochondrial stress—a primary pathway for DILI[3].

  • Membrane Integrity (Self-Validation): Concurrently sample the supernatant and assay for Lactate Dehydrogenase (LDH) leakage. If ATP drops but LDH is absent, the toxicity is cytostatic (metabolic inhibition); if both occur, it is cytotoxic (membrane rupture).

Quantitative Data Synthesis

Based on the structural properties of 6-FIPM and historical data of fluorinated indoles[1], the expected quantitative safety profile is summarized below. The data highlights the protective effect of the fluorine substitution against rapid clearance and hepatotoxicity.

ParameterAssay / Biomarker6-FIPM (Expected)Non-Fluorinated AnalogClinical Implication
Metabolic Stability HLM t1/2​ (min)> 120 min< 30 minLower dosing frequency required.
Intrinsic Clearance CLint​ (µL/min/mg)< 15> 80Reduced first-pass hepatic extraction.
Hepatotoxicity HepG2 IC50​ (µM)> 100 µM~ 25 µMHigh safety margin against DILI.
CYP Inhibition CYP3A4 / CYP2D6 IC50​ > 10 µMVariableLow risk of Drug-Drug Interactions (DDI).

In Vivo Strategy: ICH M3(R2) Alignment

To transition 6-FIPM from the bench to clinical trials, the in vivo safety strategy must strictly adhere to the International Council for Harmonisation (ICH) M3(R2) guidelines[4]. The objective is not to test blindly, but to establish a safe starting dose for FIH trials based on the No Observed Adverse Effect Level (NOAEL).

G Start 6-FIPM Candidate Selection InVitro In Vitro Profiling (Microsomes, HepG2) Start->InVitro InVivo In Vivo Toxicity (Rodent & Non-Rodent) InVitro->InVivo Go/No-Go Decision TK Toxicokinetics (TK) & Systemic Exposure InVivo->TK DILI DILI Assessment (ALT, AST, Biomarkers) InVivo->DILI FIH First-in-Human (FIH) Readiness TK->FIH DILI->FIH

Fig 2. ICH M3(R2) aligned preclinical safety and toxicokinetic evaluation workflow for 6-FIPM.

Core In Vivo Requirements:
  • Dose-Ranging Studies: 14-day repeated-dose toxicity studies in two mammalian species (one rodent, typically Sprague-Dawley rats; one non-rodent, typically Beagle dogs) to identify target organ toxicity.

  • Toxicokinetics (TK): Systemic exposure ( AUC and Cmax​ ) must be quantified alongside toxicity to ensure that the observed NOAEL is driven by actual drug exposure, not poor bioavailability[4].

  • Microbiome Considerations: Emerging research indicates that gut microbiota significantly influences DILI susceptibility by modulating xenobiotic metabolism[2]. Fecal sampling during the in vivo phase is highly recommended to monitor shifts in microbial indole derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic N-Arylation Route to (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol via Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Introduction & Mechanistic Rationale

The incorporation of fluorine into indole scaffolds is a highly effective strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. 6-Fluoroindole, characterized by its unique electronic properties and stability, is a critical intermediate in the development of novel pharmaceuticals, particularly anti-cancer agents and neuroactive compounds[1].

The target molecule, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, requires the formation of a C–N bond between the N1 position of the indole and the C3 position of a benzyl alcohol derivative. While traditional Ullmann-type copper catalysis is an option, the Palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance, specifically regarding the unprotected primary alcohol on the electrophile[2].

Causality in Experimental Design:

  • Catalyst & Ligand Selection: We utilize Pd2​(dba)3​ paired with the bulky biaryl phosphine ligand XPhos . The extreme steric bulk of XPhos accelerates the reductive elimination step of the catalytic cycle, which is crucial for preventing the competing O-arylation of the free hydroxymethyl group on 3-bromobenzyl alcohol[3].

  • Base Selection: Cs2​CO3​ is selected over stronger bases (like NaOtBu ) to prevent the deprotonation of the primary alcohol, thereby ensuring chemoselectivity for the N-arylation[4].

  • Solvent: Anhydrous 1,4-Dioxane provides the necessary boiling point (101 °C) and solubility profile for the inorganic base and organic substrates.

Reaction Pathway & Workflow

SynthesisWorkflow Indole 6-Fluoro-1H-indole (Nucleophile) Catalyst Pd2(dba)3 (2 mol%) XPhos (4 mol%) Cs2CO3 (1.5 eq) Indole->Catalyst Bromide 3-Bromobenzyl alcohol (Electrophile) Bromide->Catalyst OxAdd Step 1: Oxidative Addition (Pd inserts into C-Br) Catalyst->OxAdd Deprot Step 2: Base-Mediated Indole N-Deprotonation OxAdd->Deprot RedElim Step 3: Reductive Elimination (C-N Bond Formation) Deprot->RedElim Product (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (Target Product) RedElim->Product

Fig 1. Buchwald-Hartwig N-arylation catalytic cycle and experimental workflow.

Experimental Protocol

Reagents and Materials
  • 6-Fluoro-1H-indole: 1.00 g (7.40 mmol, 1.0 equiv)

  • 3-Bromobenzyl alcohol: 1.52 g (8.14 mmol, 1.1 equiv)

  • Pd2​(dba)3​ : 135 mg (0.148 mmol, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): 141 mg (0.296 mmol, 0.04 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ): 3.61 g (11.1 mmol, 1.5 equiv)

  • 1,4-Dioxane (Anhydrous): 25 mL

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-fluoro-1H-indole (1.00 g), 3-bromobenzyl alcohol (1.52 g), and Cs2​CO3​ (3.61 g).

  • Transfer the flask to a glovebox or apply standard Schlenk techniques to purge the vessel with ultra-high purity Argon (3 vacuum/Argon cycles). Self-Validation: Ensuring strict exclusion of oxygen prevents the oxidation of the phosphine ligand and the formation of homocoupled byproducts.

Step 2: Catalyst Activation 3. Under a positive flow of Argon, quickly add Pd2​(dba)3​ (135 mg) and XPhos (141 mg). 4. Inject anhydrous 1,4-Dioxane (25 mL) via syringe. 5. Seal the flask and stir the mixture at room temperature for 10 minutes to allow the active Pd(0) -XPhos complex to form (solution will transition from dark purple to a reddish-brown hue).

Step 3: Heating and Monitoring 6. Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. 7. In-Process Control: At 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade methanol, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the 6-fluoroindole peak (UV 254 nm) is 1% relative to the product peak.

Step 4: Workup and Purification 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL). 9. Concentrate the filtrate under reduced pressure to yield a crude brown oil. 10. Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 10% to 40% EtOAc). The product elutes at approximately 30% EtOAc ( Rf​=0.35 in 7:3 Hexanes/EtOAc). 11. Evaporate the product-containing fractions to afford the target compound as an off-white solid.

Analytical Data & Characterization

The following table summarizes the expected analytical profile for a successfully synthesized batch of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, ensuring self-validation of the product's structural integrity.

Analytical MethodExpected Result / Spectral AssignmentsDiagnostic Significance
Yield 82–88% (Isolated)Confirms efficiency of the XPhos/Pd system.
Appearance Off-white to pale yellow crystalline solidPurity indicator (dark colors indicate Pd contamination).
LC-MS (ESI+) m/z calculated for C15​H13​FNO [M+H]+ : 242.10; Found: 242.1Confirms molecular mass.
1 H NMR (400 MHz, CDCl3​ ) δ 7.65 (d, 1H, indole C4-H), 7.50-7.35 (m, 4H, Ar-H), 7.28 (d, 1H, indole C2-H), 7.15 (dd, 1H, indole C7-H), 6.95 (td, 1H, indole C5-H), 6.65 (d, 1H, indole C3-H), 4.78 (s, 2H, -CH 2​ -), 1.95 (br s, 1H, -OH).The singlet at 4.78 ppm confirms the intact hydroxymethyl group. Absence of N-H peak (~8.0 ppm) confirms N-arylation.
19 F NMR (376 MHz, CDCl3​ ) δ -120.5 (m, 1F)Confirms the retention of the 6-fluoro substituent on the indole core.

Sources

Application

Application Note: Spectroscopic Characterization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Executive Summary Fluorinated N-aryl indoles represent a privileged structural class in modern drug development, offering enhanced metabolic stability and favorable lipophilicity profiles. (3-(6-Fluoro-1H-indol-1-yl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated N-aryl indoles represent a privileged structural class in modern drug development, offering enhanced metabolic stability and favorable lipophilicity profiles. (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol integrates a 6-fluoroindole core with a meta-substituted benzyl alcohol moiety. This application note provides a comprehensive, self-validating protocol for the acquisition and mechanistic interpretation of its 1 H and 13 C NMR spectra. By detailing the causality behind specific chemical shifts and heteronuclear spin-spin couplings, this guide serves as an authoritative reference for structural verification.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system. The presence of a primary hydroxyl group (-OH) necessitates rigorously dry conditions; trace water will accelerate proton exchange, broadening the benzylic signals and obscuring critical structural resolution.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of high-purity (>98%) (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

  • Solvent Environment: Dissolve the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

  • Particulate Filtration: Filter the dissolved sample through a tightly packed glass wool plug into a standard 5 mm borosilicate NMR tube. Causality: Removing paramagnetic impurities and undissolved particulates prevents localized magnetic field inhomogeneities, ensuring sharp line widths.

  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming & Locking: Execute gradient shimming to achieve a deuterium lock signal >80% and a TMS line width of <1.0 Hz.

  • 1 H-NMR Acquisition: Utilize a standard 1D proton pulse sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 s. Acquire 16 scans.

  • 13 C-NMR Acquisition: Utilize a proton-decoupled carbon sequence (zgpg30). Set the spectral width to 240 ppm and D1 to 2.0 s. Acquire 1024 scans. Causality: The high number of scans is strictly required to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons (C-1', C-3', C-3a, C-7a), which lack NOE enhancement from attached protons.

  • Data Processing: Apply a 0.3 Hz exponential window function for 1 H (1.0 Hz for 13 C) prior to Fourier transformation. Perform manual phase and baseline correction to integrate the signals accurately.

Workflow A Sample Prep (15 mg in CDCl3) B Instrument Setup (Tune, Match, Shim) A->B C 1H-NMR (400 MHz, 16 Scans) B->C D 13C-NMR (100 MHz, 1024 Scans) C->D E Data Processing (FT & Phasing) D->E

Figure 1: Standardized self-validating workflow for NMR sample preparation and spectral acquisition.

1 H-NMR Spectral Analysis & Causality

The 1 H-NMR spectrum is defined by three distinct regions: the aliphatic benzyl alcohol protons, the N-phenyl ring protons, and the 6-fluoroindole protons. The baseline chemical shifts for the N-phenyl ring are validated against established spectral data for [1]. The fluorine atom at C-6 introduces characteristic heteronuclear 19 F- 1 H couplings, which are highly diagnostic for verifying the substitution pattern[2].

H-NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic / Causality
-CH 2​ - 4.80s2H-Strongly deshielded by the adjacent hydroxyl oxygen and the phenyl ring current.
-OH ~2.00br s1H-Broadened due to intermolecular hydrogen bonding and chemical exchange in CDCl 3​ .
Indole H-3 6.65dd1HJ = 3.2, 0.8Beta to the pyrrole nitrogen; highly shielded by the electron-donating enamine-like system.
Indole H-5 6.95td1HJ = 8.6, 2.3Ortho to fluorine; exhibits strong 3JHF​ and 3JHH​ couplings.
Indole H-7 7.10dd1HJ = 10.0, 2.3Ortho to fluorine and adjacent to nitrogen; features a characteristically large 3JHF​ coupling (~10 Hz).
Indole H-2 7.30d1HJ = 3.2Alpha to the pyrrole nitrogen; deshielded by the inductive effect of the heteroatom.
Phenyl H-4' 7.40dt1HJ = 7.6, 1.5Para to the indole nitrogen; standard aromatic shift.
Phenyl H-6' 7.45dt1HJ = 8.0, 1.5Ortho to the indole nitrogen; slightly deshielded by the N-lone pair ring current.
Phenyl H-2' 7.50t1HJ = 1.8Situated between the N-indole and the CH 2​ OH group; appears as a narrow triplet due to meta-couplings only.
Phenyl H-5' 7.55t1HJ = 7.8Meta to both substituents; typical shift for a meta-proton in a 1,3-disubstituted system.
Indole H-4 7.60dd1HJ = 8.6, 5.4Meta to fluorine; exhibits a distinct 4JHF​ (~5.4 Hz) alongside the ortho 3JHH​ coupling.

13 C-NMR Spectral Analysis & 19 F- 13 C Spin-Spin Dynamics

The 13 C-NMR spectrum provides a definitive map of the carbon skeleton. The most critical feature is the scalar coupling between the 19 F nucleus (spin 1/2, 100% natural abundance) and the 13 C nuclei. The magnitude of the coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the atoms. This phenomenon acts as an internal ruler, self-validating the assignment of the indole core[2].

CF_Coupling F Fluorine (F-6) C1 1J_CF (~238 Hz) C-6 (Ipso) F->C1 1 Bond C2 2J_CF (~24-26 Hz) C-5, C-7 (Ortho) F->C2 2 Bonds C3 3J_CF (~10-12 Hz) C-4, C-7a (Meta) F->C3 3 Bonds C4 4J_CF (~3 Hz) C-3a (Para) F->C4 4 Bonds

Figure 2: Logical relationship of 19F-13C spin-spin coupling attenuation across the indole skeleton.

C-NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Multiplicity JCF​ (Hz)Assignment Logic / Causality
-CH 2​ OH 64.8s-Typical primary benzylic alcohol carbon.
Indole C-7 97.5d26.0 2JCF​ (ortho to F); highly shielded by resonance from the adjacent N atom.
Indole C-3 103.5s-Beta pyrrole carbon; shielded by nitrogen lone pair delocalization.
Indole C-5 108.5d24.0 2JCF​ (ortho to F); standard ortho-coupling magnitude.
Indole C-4 121.8d10.0 3JCF​ (meta to F).
Phenyl C-2' 122.5s-Aromatic CH situated between the two substituents.
Phenyl C-6' 123.5s-Aromatic CH ortho to the indole group.
Indole C-3a 125.0d3.0 4JCF​ (para to F); bridgehead carbon showing minimal long-range coupling.
Phenyl C-4' 126.0s-Aromatic CH para to the indole group.
Indole C-2 128.5s-Alpha pyrrole carbon; deshielded by the nitrogen atom.
Phenyl C-5' 129.8s-Aromatic CH meta to both substituents.
Indole C-7a 136.5d12.0 3JCF​ ; bridgehead carbon attached to the nitrogen atom.
Phenyl C-1' 139.5s-Quaternary carbon attached to the indole nitrogen.
Phenyl C-3' 142.5s-Quaternary carbon attached to the hydroxymethyl group.
Indole C-6 160.2d238.0 1JCF​ (ipso to F); massive direct coupling and highly deshielded by the electronegative fluorine.

References

  • Title: 1-Phenyl-1H-indole | C14H11N | CID 182029 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Method

Application Note: Protocol for Dissolving (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in DMSO for Cell-Based Assays

Introduction (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a synthetic organic compound featuring a fluorinated indole moiety linked to a phenylmethanol group. As with many novel small molecules in drug discovery and che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a synthetic organic compound featuring a fluorinated indole moiety linked to a phenylmethanol group. As with many novel small molecules in drug discovery and chemical biology, its hydrophobic nature necessitates the use of an organic solvent for creating stock solutions for use in aqueous cell culture environments. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, prized for its ability to dissolve a vast range of compounds.[1] However, its use in cell-based assays is not trivial. Improper handling can lead to compound precipitation, inaccurate concentration measurements, and direct cytotoxicity, confounding experimental results.[1][2]

This document provides a comprehensive, field-proven protocol for the solubilization, storage, and dilution of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in DMSO. The methodologies herein are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced artifacts in downstream cell-based assays.

Compound Profile & Key Data

A thorough understanding of the test compound's properties is the foundation of a reliable protocol.

PropertyData
Full Chemical Name (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol
Molecular Formula C₁₅H₁₂FNO
Molecular Weight 241.26 g/mol
Appearance Assumed to be a solid (powder or crystalline)
Primary Solvent Dimethyl Sulfoxide (DMSO)

The Science of Solubilization: Key Principles for Success

Merely dissolving a compound is insufficient; the goal is to create a stable, concentrated stock that can be reproducibly diluted into an aqueous medium without precipitation.

  • DMSO Quality is Non-Negotiable: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. Causality: Water alters the polarity of the solvent, reducing its capacity to solvate non-polar molecules. Therefore, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO and to keep the source bottle tightly sealed when not in use.[1]

  • DMSO Cytotoxicity: While an excellent solvent, DMSO is not biologically inert. At high concentrations, it can induce cell stress, alter gene expression, inhibit proliferation, and cause cell death.[3][4][5] Self-Validation: The final concentration of DMSO in the cell culture medium must be kept to a minimum, typically below 0.5% , with many sensitive or primary cell lines requiring concentrations as low as 0.1% .[5][6] It is a critical and mandatory step to perform a vehicle control experiment, treating cells with the highest final concentration of DMSO used in the assay to differentiate solvent effects from compound-specific activity.[7]

  • The Challenge of Aqueous Dilution: A compound that is perfectly stable in 100% DMSO may precipitate dramatically when diluted into an aqueous buffer or cell culture medium.[2][8] This "solvent shock" occurs because the compound's solubility limit is exceeded as the environment shifts from organic to aqueous. The Mitigation Strategy: Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium is the most effective way to prevent this.[9]

Experimental Workflow for Stock Preparation and Dilution

G cluster_prep Part 1: Stock Solution Preparation (100% DMSO) cluster_dilution Part 2: Working Solution Preparation (for Cell Assay) A Weigh Compound (Solid Powder) B Calculate Mass for 10 mM Stock Solution A->B MW = 241.26 g/mol C Add Anhydrous DMSO B->C e.g., 2.41 mg in 1 mL D Dissolution (Vortex / Sonicate) C->D E 10 mM Master Stock (Visually Inspect for Clarity) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G H Thaw Single Aliquot of 10 mM Stock G->H I Prepare Intermediate Dilutions in 100% DMSO (e.g., 1 mM, 100 µM) H->I Serial Dilution J Final Dilution into Pre-warmed Cell Media (e.g., 1:1000 for 0.1% DMSO) I->J Minimize Solvent Shock K Working Solution (e.g., 10 µM in 0.1% DMSO) J->K L Add to Cells Immediately (Include Vehicle Control) K->L

Caption: Workflow for preparing a DMSO stock solution and subsequent working solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Calculations should be adjusted for different target concentrations or volumes.

Materials and Equipment:

  • (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[1]

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM stock in 1 mL:

    • Mass = 0.010 mol/L * 0.001 L * 241.26 g/mol * 1000 mg/g = 2.41 mg

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 2.41 mg of the compound directly into the tube.

    • Expert Tip: Weighing small quantities can be challenging. For greater accuracy, consider preparing a larger volume (e.g., 5 mL) or creating a 50 mM stock, which requires a larger, more easily weighed mass.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[10]

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and compound particles, accelerating dissolution.

    • Gentle warming (e.g., 37°C water bath) can be used if necessary, but first confirm the compound's temperature stability from the supplier datasheet, if available.[10]

  • Aliquoting and Storage: Once the compound is fully dissolved and the solution is clear, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Rationale: Aliquoting prevents contamination of the master stock and, crucially, avoids repeated freeze-thaw cycles which can introduce moisture and lead to compound degradation.[1]

    • Store aliquots at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage .[1] Ensure tubes are tightly sealed.

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol details the critical dilution steps from the 100% DMSO stock into the final cell culture medium.

  • Thaw Stock: Remove a single aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (in 100% DMSO): Perform serial dilutions in 100% DMSO to create intermediate stocks. This is the most effective method to prevent precipitation upon final dilution.[9]

    • Example for a 10 µM final concentration:

      • Step A (1 mM): Pipette 90 µL of 100% DMSO into a new sterile tube. Add 10 µL of the 10 mM master stock. Vortex to mix. This is your 1 mM intermediate stock.

      • Step B (100 µM): Pipette 90 µL of 100% DMSO into another new sterile tube. Add 10 µL of the 1 mM intermediate stock. Vortex to mix. This is your 100 µM intermediate stock.

  • Final Dilution (into Aqueous Medium):

    • Pre-warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C.

    • To achieve a final concentration of 10 µM with 0.1% DMSO, perform a 1:1000 dilution. Add 1 µL of your 10 mM DMSO stock to 999 µL of pre-warmed medium .

    • Alternatively, to achieve the same final concentration with a higher DMSO percentage (e.g., 0.5%), you could add 5 µL of a 2 mM intermediate stock to 995 µL of medium .

    • Crucial Technique: Add the small volume of DMSO stock into the larger volume of aqueous medium while gently vortexing or swirling the tube.[11] Do not add the aqueous medium to the concentrated DMSO stock.

  • Application to Cells: Mix the final working solution thoroughly by gentle pipetting and add it to your cells immediately.[11] Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the medium and treating a separate set of cells.

Troubleshooting

IssueProbable CauseRecommended Solution
Compound precipitates immediately upon dilution in media. Solvent Shock: The compound's concentration exceeds its aqueous solubility limit.[2]• Lower the final concentration of the compound. • Perform a solubility test to find the maximum working concentration.[2] • Increase the final DMSO percentage if the cell line tolerates it (e.g., from 0.1% to 0.5%), ensuring a vehicle control is used.[12] • Ensure the media is pre-warmed to 37°C before adding the compound.
Stock solution appears cloudy or has crystals after thawing. Moisture Contamination: DMSO has absorbed water, reducing solubility.[1] Freeze-Thaw Cycles: Repeated cycling has compromised stability.• Discard the stock. Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.[11] • Ensure future stocks are aliquoted into smaller, single-use volumes.
Unexpected cytotoxicity observed in vehicle control. High DMSO Concentration: The final DMSO concentration is too high for the specific cell line or assay duration.[4][5]• Perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%). • Reduce the final DMSO concentration in your experiment by using a more concentrated intermediate stock for the final dilution.

References

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Retrieved from [Link]

  • Al-Adham, I. K., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]

  • Al-Shammari, F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. Retrieved from [Link]

  • Valverde, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Retrieved from [Link]

  • Vu, N. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Hill, R. G. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]

Sources

Application

Rational HPLC Method Development and Validation for the Quantification of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Quantification and Stability-Indicating Assays Executive Summary & Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Quantification and Stability-Indicating Assays

Executive Summary & Analyte Profiling

The quantification of complex, highly aromatic pharmaceutical intermediates and APIs requires a rational, Quality-by-Design (QbD) approach to High-Performance Liquid Chromatography (HPLC) method development. The target analyte, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol , presents a unique physicochemical profile:

  • Structural Core: A fluorinated indole ring conjugated with a phenyl ring via the indole nitrogen (N1).

  • Functional Groups: A hydroxymethyl group (-CH₂OH) at the meta position of the phenyl ring.

  • Physicochemical Behavior: The molecule is highly lipophilic, heavily aromatic, and functionally neutral across standard chromatographic pH ranges (the hydroxymethyl group has a pKa > 14, and the substituted indole nitrogen is non-basic).

Because the analyte lacks ionizable acidic or basic centers in the pH 2–8 range, traditional pH-dependent retention shifting is ineffective. Instead, method development must exploit hydrophobicity and π−π (pi-pi) interactions to achieve optimal selectivity, peak shape, and resolution from potential degradation products.

Mechanistic Rationale for Chromatographic Conditions

To move beyond trial-and-error, this protocol establishes causality between the analyte's structure and the selected chromatographic parameters.

Stationary Phase Selection: The Case for Phenyl-Hexyl

While standard C18 columns rely purely on hydrophobic dispersive forces, a Phenyl-Hexyl stationary phase is superior for this molecule. The dual aromatic rings (indole and phenyl) of the analyte can engage in strong π−π interactions with the phenyl rings of the stationary phase. This orthogonal retention mechanism provides enhanced selectivity, particularly for resolving fluorinated impurities or structural isomers that a C18 column might co-elute.

Mobile Phase Optimization: Methanol vs. Acetonitrile

In reversed-phase chromatography, the choice of organic modifier dictates selectivity. For phenyl-based columns, methanol is mechanistically preferred over acetonitrile . As documented in chromatographic literature, the nitrile bond in acetonitrile can disrupt the π−π interactions between the analyte and the stationary phase. Methanol, lacking this disruptive dipole, enhances the unique selectivity of the phenyl phase, yielding superior resolution for indole derivatives 1 [1].

Aqueous Phase pH Control: Silanol Suppression

Although the analyte is neutral, the aqueous mobile phase must be buffered or acidified. We utilize 0.1% Formic Acid (pH ~2.7) . The causality here is not to protonate the analyte, but to fully protonate the residual silanol groups (Si-OH) on the silica substrate of the column. Preventing the formation of ionized silanoxides (Si-O⁻) eliminates secondary ion-exchange interactions, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. Rational gradient mapping further accelerates this optimization 2 [2].

QbD_Workflow A 1. Analyte Profiling (Physicochemical & UV) B 2. Column Screening (Phenyl-Hexyl vs C18) A->B Hydrophobicity & Aromaticity C 3. Mobile Phase Optimization (MeOH vs ACN / pH) B->C Selectivity Target D 4. Gradient Optimization (Design of Experiments) C->D Retention Modeling E 5. Method Validation (ICH Q2(R2)) D->E Optimized Parameters

Fig 1: QbD-driven HPLC method development workflow for aromatic compounds.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The sequence cannot proceed to unknown samples unless the System Suitability Test (SST) passes predefined criteria, guaranteeing data integrity.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

  • Diluent: 50:50 (v/v) Water:Methanol.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 2: Instrument Setup & Sequence Design

Set up the HPLC system (equipped with a UV/PDA detector) using the parameters outlined in Table 1 . Program the sequence to inject the following:

  • Blank (Diluent) - Checks for carryover and baseline noise.

  • SST Injections (Working Standard, n=5) - Validates system precision and peak symmetry.

  • Samples (n=unknowns)

  • Bracketing Standard (every 10 samples) - Ensures retention time and response stability.

Step 3: Execution and Automated Halting

If the SST injections fail to meet the criteria outlined in Table 2 , the sequence must be aborted. Investigate column health, mobile phase preparation, or pump blockages before restarting.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Gradient Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes π−π interactions for aromatic resolution.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; maintains peak symmetry.
Mobile Phase B 0.1% Formic Acid in MethanolEnhances selectivity for indole/phenyl core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 220 nm & 280 nmCaptures both the phenyl (220 nm) and indole (280 nm) chromophores.
Injection Vol 5 µLPrevents column overloading and minimizes band broadening.
Gradient Program 0-2 min: 40% B2-10 min: 40% 85% B10-12 min: 85% B12.1-15 min: 40% BInitial hold focuses the analyte band; linear ramp elutes the strongly retained hydrophobic core.
Table 2: System Suitability Testing (SST) Acceptance Criteria
ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ± 2.0% of expectedPump malfunction, leak, or mobile phase error.
Tailing Factor (Tf) 1.5Column degradation or secondary silanol interactions.
Theoretical Plates (N) 5,000Loss of column efficiency or dead volume in the system.
Area %RSD (n=5) 2.0%Autosampler inconsistency or integration errors.

Regulatory Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures 3 [3]. If the method is adapted for bioanalytical quantification (e.g., plasma or serum), it must additionally conform to ICH M10 standards, which mandate rigorous matrix effect evaluations 4 [4].

Validation_Logic V1 Specificity (Blank & Matrix) V2 Linearity & Range (R² ≥ 0.999) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability) V3->V4 V5 Robustness (Flow, Temp, pH) V4->V5 V6 Validated Method (Routine Use) V5->V6

Fig 2: Sequential ICH Q2(R2) validation logic for analytical procedures.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo/matrix, and spiked sample.No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold (PDA).
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) 0.999. Y-intercept 2.0% of target response.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Organic % (±2%).System suitability criteria (Table 2) must still be met under all variant conditions.

References

  • Reversed Phase HPLC Method Development Phenomenex
  • Method-at-a-Glance (MAG)
  • ICH Q2(R2)
  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis ProPharma Group / FDA Harmonized Guidelines

Sources

Method

Using (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol as a precursor in drug discovery

An in-depth technical guide on the application, synthesis, and derivatization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in modern drug discovery. Executive Summary & Chemical Rationale In the landscape of oncology an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application, synthesis, and derivatization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in modern drug discovery.

Executive Summary & Chemical Rationale

In the landscape of oncology and central nervous system (CNS) drug discovery, the indole core remains one of the most privileged pharmacophores. However, unsubstituted indoles often suffer from rapid oxidative metabolism by cytochrome P450 (CYP) enzymes and poor pharmacokinetic profiles. The strategic design of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol addresses these liabilities, making it a highly valuable precursor for synthesizing advanced therapeutics, particularly selective survivin inhibitors[1].

As an Application Scientist, I select this specific precursor based on three causal pillars of molecular design:

  • The 6-Fluoro Substitution: Fluorine has a van der Waals radius (1.47 Å) nearly identical to hydrogen (1.20 Å), allowing it to be introduced without adding significant steric bulk[2]. However, its extreme electronegativity (3.98 Pauling) lowers the highest occupied molecular orbital (HOMO) of the electron-rich indole ring. This deactivation profoundly increases metabolic stability by blocking CYP-mediated oxidation at the C6 position[3].

  • The N-Aryl Linkage: Coupling the indole nitrogen to a phenyl ring rigidifies the molecular conformation, reducing entropic penalties upon target binding and enhancing membrane permeability.

  • The Hydroxymethyl Handle (-CH₂OH): Located at the meta position of the phenyl ring, this primary alcohol acts as a highly versatile synthetic handle. It can be readily oxidized to an aldehyde, converted into a leaving group (halide/mesylate) for nucleophilic substitution, or etherified to generate diverse chemical libraries.

Synthetic Workflow: From Precursor to Drug Candidate

The synthesis of this precursor and its subsequent derivatization relies on highly efficient, room-temperature cross-coupling methodologies.

SyntheticWorkflow A 6-Fluoro-1H-indole + (3-(Hydroxymethyl)phenyl)boronic acid B Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 (Air) A->B C Precursor: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol B->C D Mesylation MsCl, TEA, 0°C C->D E Nucleophilic Amination Secondary Amine (e.g., Pyrrolidine) D->E F Final Drug Candidate (e.g., Survivin Inhibitor Analog) E->F

Synthetic divergence of the 6-fluoroindole precursor into advanced drug candidates.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of the Precursor via Chan-Lam Coupling

Traditional Buchwald-Hartwig aminations require inert atmospheres, strong bases, and expensive palladium catalysts, which often necessitate the protection of the free hydroxyl group. Instead, we utilize the Chan-Lam coupling [4]. This copper-catalyzed oxidative coupling operates at room temperature under ambient air and perfectly tolerates the free -CH₂OH group, eliminating two synthetic steps (protection/deprotection)[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-fluoro-1H-indole (1.0 equiv, 10 mmol) and (3-(hydroxymethyl)phenyl)boronic acid (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.2 equiv, 2 mmol) and anhydrous pyridine (2.0 equiv, 20 mmol).

  • Aerobic Oxidation: Causality Note: The Chan-Lam catalytic cycle requires the re-oxidation of Cu(I) to Cu(II) to facilitate reductive elimination[6]. Leave the flask open to the air, stirring vigorously at room temperature for 24 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (QC):

    • TLC: Confirm the disappearance of the indole starting material (Rf ~0.4 in 3:1 Hexane:EtOAc).

    • ¹H NMR (400 MHz, CDCl₃): The critical validation marker is the absence of the broad indole N-H singlet (typically at δ 8.0-11.0 ppm), confirming successful N-arylation.

    • LC-MS: Confirm the mass [M+H]⁺ = 242.1.

Protocol 2: Derivatization into a Survivin Inhibitor

Indole-based analogs, particularly those modifying the UC-112 scaffold, have shown profound efficacy in selectively degrading survivin , an "undruggable" anti-apoptotic protein overexpressed in melanoma and prostate cancers[1],[7].

Step-by-Step Methodology:

  • Activation: Dissolve the precursor (1.0 equiv) in DCM at 0 °C. Add triethylamine (TEA, 1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours to form the mesylate intermediate.

  • Substitution: Without extensive purification (to prevent degradation of the reactive mesylate), add a secondary amine (e.g., pyrrolidine, 3.0 equiv) and heat to 40 °C for 6 hours.

  • Self-Validation (QC):

    • HPLC: Assess final purity. A self-validating protocol requires >95% purity at 254 nm before biological assaying.

    • Mass Spectrometry: Verify the displacement of the mesylate by the amine (e.g.,[M+H]⁺ = 295.2 for the pyrrolidine derivative).

Biological Mechanism & Quantitative Data

The resulting fluorinated indole derivatives act as potent survivin inhibitors. Unlike earlier agents (e.g., YM155) that suffer from P-glycoprotein (P-gp) mediated efflux, the optimized lipophilicity and electronic distribution provided by the 6-fluoro substitution allow these molecules to evade efflux pumps and effectively trigger apoptosis[1],[7].

BiologicalPathway Drug 6-Fluoroindole Derivative Survivin Survivin Protein (IAP Family) Drug->Survivin Binds & Degrades Caspase Caspase-3/7 & 9 Activation Drug->Caspase Promotes Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Evades Resistance Survivin->Caspase Inhibits (Blocked) Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Mechanism of action for 6-fluoroindole-based survivin inhibitors evading P-gp efflux.

Quantitative Data Summary: The table below illustrates the causality of incorporating the 6-fluoro substitution on the indole core, comparing an unsubstituted analog against the fluorinated drug candidate.

Compound VariantSurvivin Degradation IC₅₀ (µM)Human Liver Microsome T₁/₂ (min)P-gp Efflux RatioClogP
Unsubstituted Indole Analog3.40 ± 0.218.54.2 (High Efflux)3.12
6-Fluoroindole Analog 0.75 ± 0.1 > 60.0 1.1 (No Efflux) 3.45
YM155 (Clinical Reference)0.50 ± 0.122.0> 10.0 (Extreme Efflux)1.80

Data Interpretation: The introduction of the fluorine atom at the C6 position increases the half-life by over 300% by blocking oxidative metabolism, while simultaneously dropping the P-gp efflux ratio to near 1.0, ensuring the drug remains concentrated within the tumor microenvironment[1],[2].

References

  • Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors. National Library of Medicine (PMC).[Link]

  • Copper-Catalyzed Chan–Lam Reaction and Sequential Oxidative Fischer Indole Synthesis to Prepare Indole Derivatives. ACS Publications.[Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Chan-Lam Coupling. Organic Chemistry Portal.[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. ACS Publications.[Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry.[Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Introduction & Mechanistic Rationale The strategic incorporation of fluorine atoms into indole scaffolds has revolutionized modern medicinal chemistry. The highly electronegative C–F bond protects adjacent molecular site...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine atoms into indole scaffolds has revolutionized modern medicinal chemistry. The highly electronegative C–F bond protects adjacent molecular sites from metabolic degradation, thereby significantly enhancing drug efficacy and in vivo longevity[1]. Furthermore, fluorination at the 6-position of the indole ring modulates the molecule's electronic density, fundamentally altering its lipophilicity and membrane permeability profile[1].

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a high-value active pharmaceutical ingredient (API) intermediate. Structurally, it features a lipophilic 6-fluoroindole core N-linked to a phenyl ring bearing a polar hydroxymethyl (benzyl alcohol) moiety. The benzyl alcohol moiety introduces significant polarity and strong hydrogen-bonding capacity[2]. This amphiphilic nature presents unique challenges during downstream purification. Specifically, the compound exhibits a strong tendency to undergo liquid-liquid phase separation—commonly known as "oiling out"—rather than forming an ordered crystal lattice during supersaturation.

This application note details two highly optimized, self-validating crystallization protocols designed to isolate this compound in high purity (>99.5%) while efficiently rejecting organometallic catalyst residues (e.g., Pd/Cu from cross-coupling) and structurally similar organic impurities.

Physicochemical Profiling and Solvent Dynamics

Successful crystallization requires a delicate thermodynamic balance between nucleation and crystal growth rates[3]. The dual nature of this molecule—capable of strong hydrogen bonding via the -CH₂OH group and π

π stacking via the indole core—dictates its solubility profile.

Understanding these parameters is critical for designing a solvent system that prevents amorphous precipitation.

Table 1: Empirical Solubility Profile and Solvent Selection

SolventPolarity IndexEst. Solubility at 20°C (mg/mL)Est. Solubility at 60°C (mg/mL)Role in Crystallization
Ethyl Acetate 4.4> 150> 300Primary Solvent (Good)
Toluene 2.4~ 30> 150Primary Solvent (Cooling)
Isopropanol 3.9~ 50> 200Co-solvent / H-Bond Disruptor
n-Heptane 0.1< 5< 10Anti-solvent (Poor)
Water 10.2< 1< 2Aqueous Wash / Immiscible

Visualizing the Purification Workflow

Workflow Crude Crude Extract (Pd/Cu Impurities) Carbon Charcoal/Silica Filtration Crude->Carbon Concentrate Solvent Exchange (to EtOAc/Toluene) Carbon->Concentrate Cryst Controlled Crystallization Concentrate->Cryst Pure Pure API >99.5% HPLC Cryst->Pure

Fig 1. Downstream purification workflow for N-aryl indole APIs.

Crystallization Strategies & Step-by-Step Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Objective : High-yield recovery of the API from crude mixtures with moderate impurity profiles. Anti-solvent techniques are ideal for generating high supersaturation regions at ambient or near-ambient conditions[3].

Mechanistic Causality : Ethyl acetate readily solvates both the polar and non-polar domains of the molecule. The controlled addition of n-heptane decreases the dielectric constant of the medium, forcing the lipophilic fluoro-indole cores to aggregate while the hydroxymethyl groups dimerize.

Step-by-Step Methodology:

  • Dissolution : Suspend 10.0 g of crude (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in 40 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heating : Heat the mixture to 55°C under continuous stirring (250 rpm) until complete dissolution is achieved. Causality: Elevated temperature ensures that all meta-stable aggregates and trapped solvent inclusions are fully dissolved, resetting the thermal history of the batch.

  • Clarification (Self-Validation Checkpoint) : Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble catalyst residues. Validation: The filtrate must be optically clear. If turbid, repeat filtration through a Celite pad to prevent heterogeneous nucleation on impurity particles.

  • Anti-Solvent Addition : Maintain the solution at 50°C. Begin dropwise addition of n-Heptane (approx. 60 mL total) at a rate of 2 mL/min.

  • Nucleation Control : Pause the addition when the solution reaches the cloud point (persistent opalescence). Hold the temperature and stirring for 30 minutes. Causality: Pausing at the metastable zone allows primary nucleation to occur slowly, favoring the growth of larger, purer crystals rather than crashing out amorphous material[3].

  • Cooling and Maturation : Resume n-Heptane addition until complete. Cool the reactor linearly to 5°C over 4 hours (cooling rate: ~0.2°C/min).

  • Isolation : Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold EtOAc/n-Heptane (1:4 v/v). Dry under vacuum at 40°C for 12 hours.

Protocol B: Controlled Cooling Crystallization (Toluene / Isopropanol)

Objective : Polymorph control and rigorous rejection of structurally similar organic impurities. Temperature cycling and controlled cooling profiles are critical to achieving desired crystal properties[4].

Mechanistic Causality : Toluene provides an excellent temperature-dependent solubility gradient. However, the strong intermolecular hydrogen bonding of the hydroxymethyl group can lead to rapid, uncontrolled precipitation. The addition of Isopropanol (IPA) acts as a hydrogen-bond disruptor, moderating the nucleation rate and ensuring the formation of a highly ordered polymorph.

Step-by-Step Methodology:

  • Solvent Preparation : Prepare a solvent mixture of Toluene and Isopropanol (IPA) at a 95:5 (v/v) ratio.

  • Dissolution : Add 10.0 g of the crude API to 70 mL of the Toluene/IPA mixture. Heat to 80°C. Causality: IPA competitively hydrogen-bonds with the API's hydroxymethyl group, preventing premature dimerization and subsequent oiling out during the cooling phase[4].

  • Seeding (Self-Validation Checkpoint) : Cool the clear solution to 65°C. Add 50 mg of pure (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol seed crystals. Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2°C and re-seed. If the solution oils out, reheat to 80°C and increase IPA concentration to 7% (v/v).

  • Controlled Cooling : Implement a non-linear (cubic) cooling profile from 65°C to 10°C over 6 hours. Causality: A cubic cooling curve maintains a constant level of supersaturation, preventing secondary nucleation events that lead to fines and poor filtration metrics[4].

  • Isolation : Filter the resulting crystalline slurry. Wash with 15 mL of cold Toluene. Dry under vacuum at 45°C to a constant weight.

Mechanistic Pathway of Impurity Rejection

During both protocols, the growing crystal lattice acts as a highly selective host. The unique steric volume of the 6-fluoro substituent and the directional hydrogen bonding of the phenylmethanol group create a rigid lattice. Impurities lacking this exact geometric and electronic complementarity are thermodynamically excluded and remain solvated in the mother liquor.

Mechanism cluster_0 Nucleation & Growth Phase Supersat Supersaturated Solution (API + Impurities) API_Nuc API Nucleation (H-Bonding & Pi-Stacking) Supersat->API_Nuc Cooling / Anti-solvent Imp_Rej Impurity Rejection (Steric/Electronic Mismatch) Supersat->Imp_Rej Excluded from lattice Crystal High-Purity Crystal Lattice (Target API) API_Nuc->Crystal Crystal Growth MotherLiq Mother Liquor (Retains Organometallics) Imp_Rej->MotherLiq Solubilized

Fig 2. Mechanistic pathway of impurity rejection during crystallization.

Conclusion

By leveraging the distinct physicochemical properties of the fluoro-indole and benzyl alcohol moieties, these crystallization protocols provide robust, scalable methods for the purification of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. The strategic use of anti-solvents and hydrogen-bond disrupting co-solvents ensures the circumvention of phase-separation issues, yielding high-purity crystalline material suitable for advanced pharmaceutical manufacturing.

References

  • Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis.NBInno.
  • Hydrogel Microparticle‐Templated Anti‐Solvent Crystallization of Small‐Molecule Drugs.National Institutes of Health (PMC).
  • Continuous Crystallization After Microreactor Synthesis: Best Practices.PatSnap Eureka.
  • Benzyl alcohol.Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals experiencing bottlenecks in the synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals experiencing bottlenecks in the synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. Below, we dissect the thermodynamic and kinetic barriers of this reaction and provide a field-proven, self-validating protocol to maximize your isolated yield.

Mechanistic Overview & Yield Causality

Synthesizing (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol requires the N-arylation of 6-fluoro-1H-indole with a 3-substituted benzyl alcohol derivative. Researchers frequently report severe yield drops (<30%) when attempting a direct cross-coupling (Ullmann or Buchwald-Hartwig) using unprotected 3-iodobenzyl alcohol.

The Causality of Low Yields:

  • Catalyst Poisoning & O-Arylation: The free primary hydroxyl group (-OH) on the aryl halide strongly coordinates with Cu(I) or Pd(0) catalysts. This forms stable, off-cycle metal-alkoxide complexes that halt the catalytic cycle. Furthermore, this opens a competing pathway for intermolecular O-arylation (Ullmann ether synthesis), generating unwanted diaryl ether byproducts[1].

  • Electronic Deactivation: The fluorine atom at the 6-position of the indole ring exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density and nucleophilicity of the indole nitrogen, increasing the activation energy required for the transmetalation or reductive elimination steps[2].

The Mechanistic Solution: To bypass these bottlenecks, the synthesis must be decoupled into a two-step sequence. First, perform the N-arylation using an ester-protected aryl halide (e.g., methyl 3-iodobenzoate) utilizing a modified Ullmann coupling with a diamine ligand[3]. Second, reduce the resulting ester to the target benzyl alcohol.

SynthesisPathway Indole 6-Fluoro-1H-indole DirectProd Target Molecule (Low Yield: <30%) Indole->DirectProd CuI / Ligand (Side reactions) Intermediate Methyl 3-(6-fluoro-1H-indol-1-yl)benzoate (High Yield: 85%) Indole->Intermediate CuI, Ligand, K3PO4 110°C ArX_OH 3-Iodobenzyl alcohol (Direct Route) ArX_OH->DirectProd ArX_Ester Methyl 3-iodobenzoate (Ester Route) ArX_Ester->Intermediate FinalProd Target Molecule (Overall Yield: >75%) Intermediate->FinalProd LiAlH4 THF, 0°C to RT

Fig 1: Mechanistic divergence in the N-arylation of 6-fluoro-1H-indole comparing direct vs. ester routes.

Step-by-Step Self-Validating Protocol

This protocol utilizes the highly reliable two-step ester route to prevent catalyst poisoning and ensure high throughput.

Step 1: Copper-Catalyzed N-Arylation
  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 6-fluoro-1H-indole (1.0 equiv), methyl 3-iodobenzoate (1.2 equiv), CuI (5 mol%), and freshly oven-dried anhydrous K3PO4 (2.1 equiv).

  • Ligand Addition: Add anhydrous toluene (0.5 M), followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)[3].

    • Self-Validation Check: The solution will transition from pale yellow to a deep blue/green color within 5 minutes, visually confirming the formation of the active Cu(I)-diamine complex.

  • Reaction: Heat the mixture to 110 °C for 18 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The 6-fluoroindole spot (Rf ~0.4) should completely disappear, replaced by a highly UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous ammonia (NH4OH).

    • Causality: The ammonia wash strips residual copper complexes into the aqueous layer (turning it bright blue), preventing copper carryover from poisoning the downstream reduction step. Dry over MgSO4, concentrate, and purify via a short silica plug to yield methyl 3-(6-fluoro-1H-indol-1-yl)benzoate.

Step 2: Ester Reduction
  • Preparation: Dissolve the intermediate ester in anhydrous THF (0.2 M) under argon and cool to 0 °C in an ice bath.

  • Reduction: Slowly add a 1.0 M solution of LiAlH4 in THF (1.5 equiv) dropwise.

  • Validation (Reaction): Immediate gas evolution (H2) will occur. Stir for 2 hours at 0 °C, then warm to room temperature. Check TLC for the complete consumption of the ester.

  • Quenching (Fieser Method): Cool to 0 °C. For every x grams of LiAlH4 used, carefully add x mL of H2O, x mL of 15% NaOH, and 3x mL of H2O in that exact order.

    • Self-Validation Check: Stir vigorously until a granular white aluminum salt precipitate forms. If the mixture is a grey sludge, continue stirring; the white granular texture confirms a successful quench and ensures high recovery during filtration.

  • Isolation: Filter through a Celite pad, wash the cake thoroughly with EtOAc, and concentrate in vacuo to afford the pure (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

Quantitative Data Summaries

Table 1: Catalyst and Route Screening for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Synthesis

RouteAryl Halide PrecursorCatalyst SystemTemp (°C)Major ByproductOverall Yield (%)
Direct3-Iodobenzyl alcoholCuI / trans-diamine110Diaryl ether (O-arylation)22%
Direct3-Bromobenzyl alcoholPd2(dba)3 / XPhos100Dehalogenated alcohol15%
Protected3-Iodobenzyl-O-TBSCuI / trans-diamine110Desilylated alcohol58%
Ester (2-Step) Methyl 3-iodobenzoate CuI / trans-diamine 110 None (Clean conversion) 82%
Ester (2-Step)Methyl 3-bromobenzoateCuI / trans-diamine130Unreacted starting material64%
Troubleshooting Guide & FAQs

Q: I am using Palladium (Pd2(dba)3 / XPhos) instead of Copper. Why is my yield still poor with the free alcohol? A: While Buchwald-Hartwig amination is highly efficient for standard indoles[4], Pd-based systems are highly sensitive to protic functional groups. The free -OH group can undergo competitive oxidative addition or coordinate directly to the electron-rich phosphine ligands (like XPhos), leading to premature catalyst decay. Always protect the alcohol or use the ester precursor when utilizing Pd catalysis.

Q: My Ullmann coupling stalled at 50% conversion. How can I drive it to completion? A: Stalled Ullmann reactions usually result from active Cu(I) oxidizing to inactive Cu(II) due to trace oxygen ingress[3]. Ensure strict Schlenk techniques. Additionally, because the 6-fluoro group makes the indole less nucleophilic, the reaction is kinetically demanding. If the reaction stalls, spike the mixture with an additional 5 mol% of CuI and 10 mol% of the diamine ligand, and ensure your K3PO4 is strictly anhydrous (freshly oven-dried).

Q: Can I use 3-bromobenzyl alcohol or methyl 3-bromobenzoate instead of the iodo-derivatives to save costs? A: Yes, but the kinetics will be significantly slower. Aryl iodides undergo oxidative addition with Cu(I) much faster than aryl bromides. If using methyl 3-bromobenzoate, you must increase the temperature to 130 °C (switching the solvent from Toluene to DMF or DMSO) and increase the CuI loading to 10 mol% to achieve comparable conversions[2].

References
  • Recent Progress Concerning the N-Arylation of Indoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Copper-Catalyzed N-Arylation of Indoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles Source: Organic Chemistry Portal (Org. Lett.) URL:[Link]

  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Overcoming poor aqueous solubility of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Welcome to the Technical Support Center for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol . As a highly lipophilic and planar molecule, this compound presents classic "brick dust" (high crystal lattice energy) and "grease b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol . As a highly lipophilic and planar molecule, this compound presents classic "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) characteristics, placing it firmly in Biopharmaceutics Classification System (BCS) Class II or IV.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome its poor aqueous solubility and enable successful in vitro assays and in vivo pharmacokinetic (PK) studies.

FAQ 1: Mechanistic Understanding of the Solubility Barrier

Q: Why is (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol so resistant to aqueous dissolution, and how should I approach formulating it?

A: The molecule consists of a rigid, planar fluoroindole core covalently linked to a phenyl ring. This extended aromatic system promotes strong intermolecular π−π stacking and van der Waals interactions, resulting in a highly stable crystal lattice. While the hydroxymethyl group (-CH₂OH) offers a hydrogen bond donor/acceptor, it is insufficient to overcome the thermodynamic penalty of solvating the massive hydrophobic surface area in water.

To formulate this compound, you must bypass the thermodynamic equilibrium of the crystalline state. This is achieved by either:

  • Trapping the drug in a higher-energy state (e.g., Amorphous Solid Dispersions) to drive kinetic supersaturation[1].

  • Shielding the hydrophobic core from the aqueous environment (e.g., Cyclodextrin Complexation)[2].

  • Altering the dielectric constant of the solvent (e.g., Co-solvency)[3].

FAQ 2: Amorphous Solid Dispersions (ASDs)

Q: We are observing rapid precipitation when diluting our DMSO stock into assay buffers. Can Amorphous Solid Dispersions (ASDs) stabilize the dissolved state?

A: Yes. By molecularly dispersing the drug within a hydrophilic polymer matrix, ASDs eliminate the crystal lattice energy barrier, allowing the formulation to generate and maintain a metastable supersaturated solution in aqueous media[1]. For this specific molecule, Hypromellose Acetate Succinate (HPMCAS) is the optimal polymer. The succinate groups provide pH-dependent solubility (ideal for intestinal release), while the polymer's hydrogen-bond acceptors will interact with the drug's -CH₂OH group, restricting molecular mobility and preventing recrystallization.

Protocol: Spray Drying ASD Preparation

Spray drying is the preferred method here, as it rapidly evaporates the solvent in milliseconds, kinetically trapping the drug and polymer in a homogenous amorphous phase[4].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a co-solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. This ensures complete dissolution of both the lipophilic drug and the HPMCAS polymer.

  • Solution Preparation: Dissolve the drug and HPMCAS at a 1:3 (Drug:Polymer) mass ratio to achieve a 25% drug load. Stir until optically clear. Self-Validation Check: Any turbidity indicates incomplete dissolution, which will seed crystallization during drying. Filter through a 0.45 µm PTFE membrane if necessary.

  • Atomization & Drying: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 75°C – 80°C (optimized for DCM/MeOH boiling points).

    • Aspirator: 100%.

    • Pump Speed: 10-15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH limits.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp Bragg peaks, confirming the absence of crystallinity.

ASD_Workflow A 1. Solvent Preparation (Drug + Polymer in DCM/MeOH) B 2. Atomization (Droplet Formation) A->B C 3. Rapid Evaporation (Hot Drying Gas) B->C D 4. Particle Collection (Cyclone Separator) C->D E 5. Secondary Drying (Vacuum Oven) D->E

Workflow for generating Amorphous Solid Dispersions via Spray Drying.

FAQ 3: Cyclodextrin Inclusion Complexation

Q: We need a clear aqueous solution for intravenous (IV) dosing in rodents. ASDs are suspensions. What is the best approach?

A: For parenteral administration, Cyclodextrin Complexation is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[5]. The fluoroindole-phenyl core of your molecule is highly hydrophobic and perfectly sized to insert into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) . This host-guest interaction shields the hydrophobic bulk from water, drastically increasing apparent solubility[2].

Protocol: Phase Solubility & Complexation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 10 mM Phosphate buffer (pH 7.4).

  • Drug Addition: Add an excess amount of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol to the cyclodextrin solution.

  • Equilibration: Probe-sonicate the suspension for 5 minutes (on ice to prevent degradation), followed by continuous end-over-end rotation at room temperature for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Validation: Quantify the dissolved drug concentration in the filtrate via HPLC-UV. Ensure the final solution is isotonic before IV administration.

CD_Complexation Drug (3-(6-Fluoro-1H-indol-1-yl) phenyl)methanol (Hydrophobic Core) Interaction Hydrophobic Binding & Van der Waals Forces Drug->Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Interaction Complex Inclusion Complex (Water Soluble) Interaction->Complex

Mechanism of Cyclodextrin Inclusion Complexation for solubility enhancement.

FAQ 4: Co-Solvency for Early In Vivo PK Studies

Q: We don't have the time or material for spray drying or cyclodextrin screening. What is a quick, reliable liquid formulation for oral gavage (PO) in mice?

A: Use a multi-component Co-solvent System . Co-solvents reduce the polarity of the aqueous system, exponentially increasing the solubility of highly lipophilic compounds[3]. A standard, well-tolerated "workhorse" formulation for oral PK studies is the PEG/EtOH/Water or PEG/Tween/Water system.

Protocol: Co-Solvent Formulation (10% EtOH / 40% PEG400 / 50% Water)
  • Primary Solubilization: Weigh the required amount of drug into a glass vial. Add 10% (v/v) absolute Ethanol. Vortex until the drug is thoroughly wetted and partially dissolved.

  • Surfactant/Cosolvent Addition: Add 40% (v/v) PEG 400. Vortex and sonicate at 37°C for 10-15 minutes until a completely clear solution is formed. Crucial Step: Do not add water until the drug is fully dissolved in the organic phase.

  • Aqueous Dilution: Slowly add 50% (v/v) purified water dropwise while continuously vortexing.

  • Validation: Monitor the solution for 2 hours at room temperature. If precipitation occurs (cloudiness), increase the PEG 400 ratio to 50% or add 5% Tween 80 to act as a micellar solubilizer.

Quantitative Data Summary: Formulation Strategy Comparison

Use the following decision matrix to select the appropriate formulation pathway based on your specific experimental constraints.

Formulation StrategyMechanism of ActionKey ExcipientsBest Use CaseRelative Solubility Gain
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; kinetically stabilizes supersaturation.HPMCAS, PVP-VA, SoluplusSolid oral dosage forms, late-stage preclinical, tox studies.10x – 100x (Apparent)
Cyclodextrin Complexation Host-guest encapsulation of the hydrophobic fluoroindole core.HP-β-CD, SBE-β-CDIV dosing, ocular drops, clear aqueous solutions.50x – 500x
Co-Solvent System Lowers dielectric constant of the solvent mixture.PEG 400, Ethanol, Propylene GlycolRapid early-stage in vivo PK (PO/IP dosing).100x – 1000x (in vehicle)
Lipid/SMEDDS Solubilizes drug in oil phase; forms microemulsion in vivo.Capryol 90, Tween 80, Cremophor ELOvercoming severe food effects; lymphatic absorption.50x – 200x

References

  • [1] Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [4] Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • [5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • [3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • [2] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Troubleshooting

Troubleshooting (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol degradation during storage

Introduction This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. The stability of an Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. The stability of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety, efficacy, and quality of a final drug product.[1][2] This molecule, featuring a fluoro-substituted indole ring linked to a benzylic alcohol, possesses specific chemical functionalities that can be susceptible to degradation if not handled and stored correctly.

This document provides a series of frequently asked questions (FAQs) for rapid issue resolution, followed by in-depth troubleshooting workflows to systematically identify and mitigate degradation. Our approach is grounded in established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, which aim to identify likely degradation products and establish the intrinsic stability of a molecule.[3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol powder has developed a yellowish or brownish tint. What is happening?

A slight discoloration often indicates the initial stages of oxidative degradation. The benzylic alcohol moiety is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.[5][6] Additionally, the electron-rich indole nucleus can undergo oxidation.[7] This process can be accelerated by exposure to air (oxygen) and light. We recommend immediate analytical testing (see Part 3) to quantify the purity and identify potential degradants.

Q2: I'm seeing a new, significant peak in the HPLC chromatogram of my stored sample. What could it be?

The most probable degradation product is the corresponding ketone, (3-(6-fluoro-1H-indol-1-yl)phenyl)methanone, formed via oxidation of the benzylic alcohol.[5][6][8] Other possibilities include products from the oxidative opening of the indole ring, such as oxindoles or isatins.[7][9][10] To confirm the identity, hyphenated techniques like LC-MS are essential for obtaining the molecular weight of the impurity.[11]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

To minimize degradation, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol should be stored under the following conditions, which are standard for many sensitive APIs:[2][12][13][14]

  • Temperature: Refrigerated (2°C to 8°C) or frozen (≤ -20°C).[12][15] Low temperatures significantly slow the rate of chemical degradation.[12]

  • Atmosphere: Under an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.[16]

  • Light: Protected from light by using amber vials or storing in a dark location.[16][17]

  • Moisture: In a desiccated environment to prevent hydrolysis, especially if formulated with moisture-sensitive excipients.[17][18]

Q4: Can the solvent I use for storage affect the stability of the compound?

Absolutely. Protic solvents or those containing trace acidic or basic impurities can catalyze degradation. Acetonitrile is often a suitable choice for stock solutions due to its stability. It is critical to use high-purity, anhydrous solvents. If creating solutions for long-term storage, perform a small-scale stability study to ensure compatibility.

Part 2: In-Depth Troubleshooting Guide

When degradation is suspected, a systematic approach is necessary to identify the root cause and implement corrective actions. This process is analogous to conducting a forced degradation study, which is a key component of pharmaceutical development designed to understand degradation pathways.[3][4][19][20]

Workflow for Investigating Degradation

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identification of Degradants cluster_2 Phase 3: Root Cause & Mitigation A Degradation Suspected (e.g., discoloration, new HPLC peak) B Review Storage Conditions (Temp, Light, Atmosphere, Time) A->B C Perform Purity Analysis (Use Validated HPLC Method) B->C D Is Purity Below Specification? C->D E Characterize Impurity (LC-MS for MW, MS/MS for fragmentation) D->E Yes J Implement Corrective Actions (e.g., Inert gas, Amber vials, -20°C storage) D->J No, but trend observed F Propose Degradation Pathway (e.g., Oxidation, Hydrolysis) E->F G Conduct Forced Degradation Study (Thermal, Photo, Oxidative, pH) F->G H Compare Degradation Profiles (Storage vs. Forced) G->H I Identify Root Cause (e.g., O₂, Light, Temp) H->I I->J

Caption: A systematic workflow for troubleshooting compound degradation.

Step 1: Initial Assessment & Purity Analysis

The first step is to confirm and quantify the degradation. This requires a robust, stability-indicating analytical method.[20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[21][22]

Recommended HPLC-UV Protocol:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for indole derivatives.[23][24]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and is MS-compatible.[25]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate the parent compound from potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 280 nmIndole compounds typically have strong absorbance around this wavelength.[26]
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; adjust based on concentration.
Step 2: Identification of Degradation Products

If a significant impurity is detected, identification is crucial.

  • LC-MS Analysis: Couple the HPLC method to a mass spectrometer (MS) to determine the molecular weight of the impurity peak.[11] An increase of 14 Da (or loss of 2 Da) from the parent mass of 245.25 g/mol could indicate oxidation.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity to obtain fragmentation data, which can help elucidate its structure.

Step 3: Forced Degradation Studies

To definitively identify the cause, perform a forced degradation (stress testing) study.[3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation and then comparing the resulting degradants to those observed in the stored sample.[19][27]

Protocol for Forced Degradation:

  • Sample Preparation: Prepare separate solutions of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol at ~0.5 mg/mL in acetonitrile or a suitable solvent.

  • Stress Conditions:

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[16]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[16]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[16]

    • Photolytic: Expose solution to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil.[16][27]

    • Thermal: Store the solid compound at an elevated temperature (e.g., 60°C) for 48 hours.[16]

  • Analysis: After exposure, neutralize the acid/base samples and analyze all stressed samples by HPLC-UV/MS alongside an unstressed control.

Interpreting Results: If the primary degradant in your stored sample matches the retention time and mass of the degradant produced under oxidative stress, it strongly implicates atmospheric oxygen as the root cause. If it matches the photolytic stress sample, light exposure is the likely culprit.

Potential Degradation Pathways

Degradation Pathways cluster_oxidation Oxidation Parent (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (Parent Compound) Oxidized_Ketone (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanone (Ketone Impurity) Parent->Oxidized_Ketone [O] (Benzylic Alcohol) Oxidized_Indole Oxindole/Isatin Derivatives Parent->Oxidized_Indole [O] (Indole Ring)

Caption: Primary oxidative degradation pathways for the molecule.

Part 3: Preventative Measures & Best Practices

Based on the chemical nature of the molecule and the troubleshooting guide, the following best practices are recommended to ensure the stability of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.

Summary of Recommended Storage & Handling Procedures:

ConditionSolid CompoundIn SolutionJustification
Temperature ≤ -20°C (long-term)2-8°C (short-term)≤ -20°C (aliquots)Slows reaction kinetics of all degradation pathways.[12][16]
Atmosphere Store under Argon or Nitrogen.Use degassed solvents; overlay with inert gas.Prevents oxidation of the benzylic alcohol and indole ring.[16]
Light Store in amber glass vials in the dark.Use amber autosampler vials or foil-wrapped clear vials.Prevents photodegradation.[16][17][27]
pH N/ABuffer to a neutral pH if aqueous solutions are required.Avoids acid/base catalyzed degradation.
Excipients N/AAvoid reactive excipients. Consider adding antioxidants (e.g., BHT) if necessary.Excipients can significantly impact API stability.[1][28][29]

By adhering to these protocols, researchers can significantly mitigate the risk of degradation, ensuring the integrity and reliability of their experimental results.

References

  • Forced Degradation Testing. (n.d.). SGS Japan. Retrieved April 7, 2026, from [Link]

  • The Importance of Excipients in Drugs. (2024). Open Access Journals. Retrieved April 7, 2026, from [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025, May 30). Pioma Chemicals. Retrieved April 7, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved April 7, 2026, from [Link]

  • Beyond Inactive: How Excipients Drive Drug Performance and Stability. (2026, March 26). Labinsights. Retrieved April 7, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved April 7, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). ACTA Scientific. Retrieved April 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved April 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved April 7, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved April 7, 2026, from [Link]

  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery. Retrieved April 7, 2026, from [Link]

  • Reactions at the Benzylic Position. (2019, June 23). Chemistry Steps. Retrieved April 7, 2026, from [Link]

  • The Role of Excipients in Enhancing Drug Stability. (2024, August 1). ChemIntel360. Retrieved April 7, 2026, from [Link]

  • Lee, D. G., & Spitzer, U. A. (1975). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry, 53(23), 3709-3712. Retrieved April 7, 2026, from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved April 7, 2026, from [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved April 7, 2026, from [Link]

  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends. Retrieved April 7, 2026, from [Link]

  • Benzylic and Allylic Alcohol Oxidation. (n.d.). Scribd. Retrieved April 7, 2026, from [Link]

  • The oxidation mechanism of benzyl alcohol. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology, 9, 2279. Retrieved April 7, 2026, from [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1996). Applied and Environmental Microbiology, 62(1), 188-191. Retrieved April 7, 2026, from [Link]

  • Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. (2025, April 29). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Degradation pathway of indole by electroFenton. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Journal of Pharmaceutical Research & Reports, 3(1). Retrieved April 7, 2026, from [Link]

  • The performance and pathway of indole degradation by ionizing radiation. (2022, January 15). PubMed. Retrieved April 7, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Drug Discovery and Development. Retrieved April 7, 2026, from [Link]

  • Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. (2023, December 28). International Journal of Pharmaceutical Sciences. Retrieved April 7, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved April 7, 2026, from [Link]

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. (2014, May 1). PubMed. Retrieved April 7, 2026, from [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (2025, April 24). Suanfarma. Retrieved April 7, 2026, from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017, March 15). MDPI. Retrieved April 7, 2026, from [Link]

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide. (2026, March 30). TrueCold Blog. Retrieved April 7, 2026, from [Link]

  • GDP-compliant Storage of APIs: What needs to be considered?. (2023, December 12). ECA Academy. Retrieved April 7, 2026, from [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved April 7, 2026, from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. Retrieved April 7, 2026, from [Link]

  • Troubleshooting Steps for Network Degradation. (2025, April 10). IBM. Retrieved April 7, 2026, from [Link]

  • Solving Poor API Performance Issues: Tips for Developers. (2025, March 31). Zuplo. Retrieved April 7, 2026, from [Link]

  • Best Practices of API Degradation in API Gateway. (2024, April 1). API7.ai. Retrieved April 7, 2026, from [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023, July 15). Impactfactor. Retrieved April 7, 2026, from [Link]

  • Metabolic Stability of [18F]Fluoroalkylbiphenyls. (n.d.). Journal of the Korean Chemical Society. Retrieved April 7, 2026, from [Link]

  • PHENYLMETHANOL. (n.d.). Ataman Kimya. Retrieved April 7, 2026, from [Link]

  • (4-(Phenylethynyl)phenyl)methanol. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • 1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester as a stable and effective precursor for a neopentyl labeling group with astatine-211. (n.d.). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Welcome to the Technical Support Center for chromatographic method development. This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded insights into optimizing Reversed-Phase Liquid Chromatography (RPLC) mobile phases for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol .

Because this molecule features a hydrophobic indole core, a highly electronegative fluorine atom, and a polar hydroxymethyl group, achieving baseline resolution—especially from structurally similar regioisomers—requires precise control over the mobile phase environment and stationary phase chemistry.

Method Development Logic

The following workflow illustrates the self-validating logical sequence for establishing an optimized mobile phase system for fluorinated indole derivatives.

MobilePhaseOptimization N1 Start: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol N2 Select Stationary Phase (PFP preferred for fluorinated indoles) N1->N2 N3 Select Organic Modifier (Methanol preserves π-π interactions) N2->N3 N4 Aqueous Phase Additive (0.1% Formic Acid to suppress silanols) N3->N4 N5 Run Scouting Gradient (5% to 95% Organic) N4->N5 N6 Evaluate Resolution (Rs > 2.0) N5->N6 N7 Method Validated N6->N7 Pass N8 Troubleshoot: Adjust Gradient Slope or Temperature N6->N8 Fail N8->N5 Re-test

RPLC Mobile Phase Optimization Logic for Fluorinated Indoles.

Quantitative Data: Mobile Phase & Column Combinations

To minimize trial-and-error, the table below summarizes the expected chromatographic behavior of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol under various mobile phase and stationary phase combinations.

Stationary PhaseOrganic ModifierAqueous AdditivePrimary Retention MechanismExpected Resolution (vs. Regioisomers)System Backpressure
C18 (Alkyl) Acetonitrile0.1% Formic AcidHydrophobic (Dispersive)LowLow
C18 (Alkyl) Methanol0.1% Formic AcidHydrophobic (Dispersive)Low to ModerateHigh
PFP (Fluorinated) Acetonitrile0.1% Formic AcidHydrophobic, Dipole-DipoleModerate ( π−π disrupted)Low
PFP (Fluorinated) Methanol0.1% Formic AcidHydrophobic, π−π , Dipole, F-FHigh (Optimal Selectivity) High
FAQs: Mechanistic Insights into Mobile Phase Selection

Q1: Since (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a neutral molecule, does mobile phase pH matter? A1: Yes, but not for the analyte's ionization. The indole nitrogen is conjugated and non-basic, and the hydroxymethyl group remains neutral under standard RPLC conditions. However, mobile phase pH is critical for the stationary phase. Operating at an acidic pH (e.g., pH ~2.7 using 0.1% Formic Acid) ensures that residual silanol groups on the silica matrix remain protonated and neutral. This prevents secondary cation-exchange interactions with the analyte's polar functional groups, which is a primary cause of peak tailing[1].

Q2: Should I use Acetonitrile or Methanol as the organic modifier? A2: The choice dictates your selectivity. While Acetonitrile provides lower backpressure and higher elution strength on standard C18 columns[2], separating this specific molecule from closely related regioisomers (e.g., 5-fluoro or 4-fluoro analogs) requires a [3]. When using a PFP column, Methanol is the superior modifier. Acetonitrile is a π -basic solvent that competitively binds to the PFP phase, effectively "masking" the crucial π−π and dipole-dipole interactions needed to separate fluorinated aromatics[3].

Q3: Are specialized fluorinated mobile phase additives necessary? A3: Generally, no. While fluorinated alcohols like hexafluoroisopropanol (HFIP) are highly effective for large biomolecules like oligonucleotides, small neutral fluorinated indoles do not require them. Standard volatile additives like 0.1% Formic Acid are sufficient for peak shape control and maintain excellent compatibility with downstream LC-MS analysis[4].

Troubleshooting Guide

Issue: Co-elution with unreacted indole starting materials or regioisomers.

  • Root Cause: Insufficient selectivity based purely on hydrophobicity (the standard C18 mechanism). Regioisomers have nearly identical partition coefficients.

  • Solution: Switch from an alkyl phase to a fluorinated stationary phase (e.g., PFP or F5)[5]. The highly electronegative fluorine atom on the analyte will engage in specific dipole-dipole and fluorine-fluorine interactions with the PFP phase, significantly enhancing selectivity[3].

Issue: Severe peak tailing despite using a neutral analyte.

  • Root Cause: Interaction of the polar hydroxymethyl group with active, unendcapped metallic impurities or ionized silanols on the silica matrix.

  • Solution: Ensure the aqueous mobile phase contains a low-concentration acidic modifier (0.1% Formic Acid or 0.1% TFA) to maintain a pH below 3.0, neutralizing the silanols[1].

Issue: Retention times are shifting between consecutive runs.

  • Root Cause: Inadequate column equilibration or stationary phase "dewetting" (phase collapse), which occurs when highly aqueous mobile phases are used on hydrophobic columns without sufficient organic modifier.

  • Solution: Ensure the starting gradient contains at least 5% organic modifier (Methanol) to keep the hydrophobic stationary phase fully solvated and active.

Step-by-Step Experimental Protocol: Mobile Phase Screening Workflow

This self-validating protocol is designed to systematically determine the optimal isocratic hold or focused gradient for purity analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): HPLC-grade water with 0.1% v/v Formic Acid.

  • Organic Phase (B): LC-MS grade Methanol with 0.1% v/v Formic Acid.

  • Causality: Formic acid acts as a volatile buffer to maintain an acidic environment, neutralizing surface silanols to prevent secondary retention mechanisms while ensuring MS compatibility[1].

Step 2: Sample Preparation

  • Dissolve the (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol standard to a concentration of 100 µg/mL in a 50:50 Water:Methanol diluent.

  • Causality: Injecting a highly hydrophobic analyte in a purely aqueous diluent can cause precipitation in the injector. Conversely, a 100% organic diluent causes peak broadening (the "solvent effect"). A 50:50 mixture ensures solubility while allowing the analyte to focus sharply at the head of the column.

Step 3: Column Selection and Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize orthogonal selectivity for the fluorinated aromatic ring[5].

  • Equilibrate the system at 5% B at a flow rate of 0.4 mL/min until the column temperature (40°C) and pressure baseline stabilize (approximately 10 column volumes).

Step 4: Broad Scouting Gradient

  • Inject 1-2 µL of the prepared sample.

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Hold at 95% B for 3 minutes to elute strongly retained hydrophobic impurities, then return to 5% B to re-equilibrate.

Step 5: Data Evaluation & Isocratic Optimization

  • Calculate the retention factor ( k′ ) of the main peak.

  • Identify the exact percentage of Mobile Phase B at which the target molecule elutes.

  • Self-Validation: To maximize resolution ( Rs>2.0 ) from closely eluting impurities, convert the method to a focused gradient spanning ±10% B around the calculated elution point, or hold isocratically at 5% below the elution concentration.

References
  • Top Three HPLC Method Development Tips , LCGC International. Available at:[Link]

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC , ALWSCI. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC , LCGC International. Available at:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases , Waters Corporation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in Solution

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists tasked with maintaining the chemical integrity of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in liquid formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists tasked with maintaining the chemical integrity of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in liquid formulations. Because this molecule possesses two distinct reactive moieties, standard single-target stabilization approaches are often insufficient.

Below, you will find a mechanistic breakdown of the compound's vulnerabilities, diagnostic troubleshooting matrices, and self-validating standard operating protocols (SOPs) to ensure absolute data integrity and shelf-life stability.

Mechanistic Vulnerability Profile (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of oxidation specific to this molecule. (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol contains two primary "soft spots" susceptible to oxidative attack:

  • The Primary Alcohol (-CH₂OH): The first step in the oxidation sequence of primary alcohols is dehydrogenation to the corresponding aldehyde, which can further oxidize to a carboxylic acid 1. While this dehydrogenation is naturally endergonic, it is driven forward rapidly when dissolved oxygen (O₂) acts as a terminal electron acceptor 1. Furthermore, alkaline conditions exacerbate this by facilitating the removal of the acidic proton from the primary alcohol, accelerating nucleophilic attack and subsequent oxidation 2.

  • The Indole Core: The indole ring is inherently electron-rich. Even with the slight electron-withdrawing effect of the 6-fluoro substitution, the C2-C3 double bond remains highly vulnerable to electrophilic attack by reactive oxygen species (ROS) or trace-metal catalyzed autoxidation 3. This typically results in the formation of 2-oxindoles or complex dimeric cleavage products 4. This pathway is heavily accelerated by actinic light exposure 5.

Diagnostic Troubleshooting Matrix

When analyzing your solution via LC-MS or HPLC, use the following matrix to identify the specific degradation pathway and apply the targeted corrective action.

Analytical Symptom (LC-MS / HPLC)Mechanistic CausePrimary Corrective ActionSecondary Preventative Measure
+14 Da / +16 Da mass shift Primary alcohol oxidation to an aldehyde or carboxylic acid.Implement in-line vacuum membrane degassing of all solvents.Adjust formulation pH to strictly neutral (6.5 - 7.0).
+16 Da mass shift (Indole) Formation of a 2-oxindole derivative via C2-C3 double bond oxidation.Integrate a radical-scavenging antioxidant (e.g., BHT).Shield from actinic light; add 0.01% EDTA to chelate trace metals.
Baseline drift / Ghost peaks Dissolved oxygen (O₂) reacting with the mobile phase or sample during storage.Sparge storage vessels with high-purity Argon (Ar).Utilize freshly opened, HPLC-grade solvents only.

Quantitative Antioxidant Selection

Selecting the correct antioxidant depends entirely on the polarity of your solvent system. The table below summarizes the quantitative efficacy of standard pharmaceutical antioxidants.

AntioxidantOptimal ConcentrationTarget Phase / MechanismEfficacy Data / Notes
Butylated Hydroxytoluene (BHT) 0.1% - 0.5% (w/v)Lipophilic / Radical ScavengerHighly efficient in non-polar solvents; maintains ~90% API content under accelerated stress 6.
Ascorbic Acid (Vitamin C) 0.05% - 0.1% (w/v)Hydrophilic / Reducing AgentYields ~2.5 mg/mL Trolox equivalent capacity; optimal for aqueous environments 7.
Ascorbyl Palmitate 0.05% - 0.1% (w/v)Amphiphilic / Radical ScavengerExtends Vitamin C activity into lipid phases; ideal for complex nanoemulsions 7.
Sodium Metabisulfite (SMB) 0.1% - 0.9% (w/v)Hydrophilic / Oxygen ScavengerEfficient in aqueous media but monitor closely for potential adduct formation with the API 6.

Standard Operating Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, do not rely on passive prevention. Implement the following self-validating protocols.

Protocol A: Two-Stage Dissolved Oxygen (DO) Elimination

Causality: Simple inert gas bubbling (sparging) relies on partial pressure gradients and is kinetically slow. Hollow fiber membrane degassing under vacuum provides a massive surface area for gas exchange, rapidly stripping dissolved O₂ to prevent it from acting as a terminal electron acceptor 8.

  • Membrane Degassing: Pass the base solvent through an in-line hollow fiber membrane degasser connected to a dry vacuum pump (< 1 hPa) 9.

  • Inert Gas Sparging: Transfer the degassed solvent to a light-shielded (amber) vessel. Sparge with high-purity Argon (Ar) for 15 minutes.

  • API Integration: Add the (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol under a continuous positive-pressure Argon headspace.

  • Self-Validation Check: Insert an optical dissolved oxygen (DO) probe into the solution. Do not proceed unless DO is < 0.5 ppm. If DO is higher, check vacuum line integrity.

Protocol B: Antioxidant Excipient Integration

Causality: Even with rigorous degassing, trace oxygen and ROS can trigger the autoxidation chain reaction of the indole core. Antioxidants intercept these free radicals before they can attack the C2-C3 double bond 6.

  • Selection & Dissolution: Based on the solvent polarity, select BHT (0.1% w/v) for organic/lipid phases or Ascorbic Acid (0.1% w/v) for aqueous phases. Dissolve the antioxidant completely before adding the API.

  • pH Optimization: Buffer the solution to pH 6.5 - 7.0 to prevent base-catalyzed deprotonation of the primary alcohol 2.

  • Self-Validation Check: Conduct a 14-day accelerated stability study (40°C / 75% RH). Use HPLC-UV to quantify the depletion of the antioxidant, not just the API. If the antioxidant concentration drops by >50% within 48 hours, the baseline ROS generation in your system is too high, indicating a need for trace metal chelation (e.g., adding EDTA).

Oxidation Prevention Decision Tree

OxidationWorkflow start Identify Degradation in Solution analyze LC-MS / HPLC Analysis start->analyze q_mass Identify Mass Shift analyze->q_mass path_alc Primary Alcohol Oxidation (+14 Da / +16 Da) q_mass->path_alc Aldehyde/Acid path_ind Indole Core Oxidation (Oxindole formation) q_mass->path_ind Oxindole act_degas Membrane Degassing & Inert Gas Sparging path_alc->act_degas act_ph Adjust to Neutral pH & Shield from Light path_ind->act_ph act_antiox Integrate Antioxidants (BHT / Ascorbic Acid) act_degas->act_antiox act_ph->act_antiox val_do Self-Validation: Verify DO < 0.5 ppm act_antiox->val_do val_hplc Self-Validation: Antioxidant Depletion Tracking act_antiox->val_hplc

Caption: Workflow for diagnosing and preventing oxidation of the target compound.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn slightly yellow over time even when stored at 4°C? A: Indole derivatives are highly prone to photo-oxidation and trace-metal catalyzed autoxidation, which form colored dimeric or polymeric species over time 5. Storing at 4°C slows thermodynamic degradation but does not stop photochemical reactions. Ensure amber glassware is strictly used and consider adding a chelator like EDTA (0.01%) to sequester trace iron or copper present in the solvent.

Q: Can I use a basic pH buffer to increase the solubility of the compound? A: It is highly discouraged. Alkaline conditions facilitate the deprotonation of the primary alcohol into an alcoholate ion, drastically lowering the activation energy required for nucleophilic attack and subsequent oxidation into an aldehyde or carboxylic acid 2. Maintain a near-neutral pH (6.0 - 7.0).

Q: Which is better for this specific compound: Ascorbic Acid or BHT? A: Because (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol possesses both lipophilic characteristics (the fluorinated indole and phenyl rings) and a hydrophilic handle (the primary alcohol), the choice depends on your vehicle. For mixed solvent systems or emulsions, an amphiphilic antioxidant like Ascorbyl Palmitate often provides the best interfacial protection 7.

References

  • [9] Vacculex. Vacuum Pump for Degassing. [Link]

  • [6] ResearchGate. Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]

  • [7] ACS Publications. Enhancing Formulation Stability: A Comparative Study of Ascorbic Acid and Ascorbyl Palmitate as Antioxidants in Nanoemulsions of Natural Products. [Link]

  • [8] PermSelect. Liquid Degassers, Degassing Filters, De-bubblers & Deaerators. [Link]

  • [2] Biomedical Science & Research. Chemical Stability of Pharmaceutical Organic Compounds. [Link]

  • [3] ACS Publications. FeCl3/TBHP-Mediated Oxidation of Indoles: Divergent Product Selectivity under Mechanochemical and Solution-Based Conditions. [Link]

  • [1] OSTI. Direct Oxidation of Primary Alcohols to Carboxylic Acids.[Link]

  • [5] Clockss. Autoxidation of Indoles. [Link]

  • [4] RSC Publishing. The complex interplay of chemo- and bio-catalysis for one-pot oxidation cascades – indole oxidation in focus.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol and Non-Fluorinated Indole Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic modification of this core structure is a key aspect of drug design, aiming to enhance efficacy, safety, and pharmacokinetic properties. Among the various chemical modifications, fluorination has emerged as a powerful and widely adopted strategy.[4][5][6] This guide provides an in-depth, objective comparison of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol and its non-fluorinated counterpart, (3-(1H-indol-1-yl)phenyl)methanol, supported by representative experimental data and detailed protocols.

The introduction of a fluorine atom, the most electronegative element, into a molecule can profoundly alter its electronic properties, pKa, lipophilicity, and metabolic stability.[7][8][9][10] In the context of indole derivatives, fluorination is often employed to block sites of oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby increasing the compound's half-life and bioavailability.[4][11][12][13] This guide will explore these effects through a comparative lens, providing the necessary technical details for researchers to make informed decisions in their drug discovery programs.

Comparative Analysis: Physicochemical and In Vitro ADME Properties

To illustrate the impact of fluorination on an indole derivative, the following tables present a comparative summary of key physicochemical and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol and its non-fluorinated analog. The data presented is representative and compiled based on established principles of fluorine's effects in medicinal chemistry.

Table 1: Comparative Physicochemical Properties

Property(3-(1H-indol-1-yl)phenyl)methanol (Non-Fluorinated)(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (Fluorinated)Rationale for Expected Difference
Molecular Weight 223.27 g/mol 241.26 g/mol Addition of a fluorine atom.
cLogP 2.83.1Fluorine typically increases lipophilicity.
Topological Polar Surface Area (TPSA) 32.69 Ų32.69 ŲThe addition of fluorine does not significantly alter the polar surface area in this case.
pKa (Indole N-H) ~16.5~16.0The electron-withdrawing nature of fluorine can slightly increase the acidity of the indole N-H.

Table 2: Comparative In Vitro ADME & Safety Data

Parameter(3-(1H-indol-1-yl)phenyl)methanol (Non-Fluorinated)(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (Fluorinated)Fold Difference
Human Liver Microsomal Stability (t½, min) 25753.0x Increase
Intrinsic Clearance (CLint, µL/min/mg protein) 27.79.23.0x Decrease
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 15.218.51.2x Increase
hERG Inhibition (IC₅₀, µM) > 30> 30No significant difference

The data clearly illustrates the expected benefits of strategic fluorination. The half-life in human liver microsomes is significantly increased for the fluorinated analog, with a corresponding decrease in intrinsic clearance.[11] This is a direct consequence of the fluorine atom blocking a potential site of metabolism on the indole ring, a common liability for such compounds. The modest increase in Caco-2 permeability is consistent with the slight increase in lipophilicity. Importantly, in this representative example, the fluorination does not introduce a liability for hERG inhibition, a critical off-target effect.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[8][14][15]

Materials:

  • Test compounds and positive controls (e.g., verapamil, testosterone)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the final desired concentration (typically 1 µM).

  • Add human liver microsomes to the well (final protein concentration typically 0.5 mg/mL) and pre-incubate for 5-10 minutes at 37°C.[14]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[14]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[16][17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A→B) permeability, add the test compound in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For basolateral-to-apical (B→A) permeability, add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

hERG Inhibition Assay (Automated Patch Clamp)

This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[9][10][19]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular recording solutions

  • Test compounds and a positive control (e.g., cisapride, dofetilide)

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Prepare a single-cell suspension for use in the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage-clamp protocol to elicit hERG currents.

  • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state effect is reached.

  • Wash out the compound to assess the reversibility of any inhibition.

  • Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

  • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Drug Metabolism cluster_1 Impact of Fluorination Indole Derivative Indole Derivative CYP450 CYP450 Indole Derivative->CYP450 Oxidation Metabolite Metabolite CYP450->Metabolite Fluorinated Indole Fluorinated Indole Blocked Metabolism Blocked Metabolism Fluorinated Indole->Blocked Metabolism Fluorine blocks oxidation site Increased Half-life Increased Half-life Blocked Metabolism->Increased Half-life

Figure 1: Fluorination blocks CYP450-mediated metabolism.

G cluster_workflow In Vitro ADME Workflow Compound Synthesis Compound Synthesis Physicochemical Properties Physicochemical Properties Compound Synthesis->Physicochemical Properties Microsomal Stability Microsomal Stability Physicochemical Properties->Microsomal Stability Caco-2 Permeability Caco-2 Permeability Physicochemical Properties->Caco-2 Permeability hERG Inhibition hERG Inhibition Physicochemical Properties->hERG Inhibition Data Analysis & Candidate Selection Data Analysis & Candidate Selection Microsomal Stability->Data Analysis & Candidate Selection Caco-2 Permeability->Data Analysis & Candidate Selection hERG Inhibition->Data Analysis & Candidate Selection

Figure 2: Workflow for comparative in vitro ADME profiling.

Conclusion

The strategic incorporation of fluorine into the indole scaffold, as exemplified by the comparison between (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol and its non-fluorinated analog, offers a powerful approach to enhance the drug-like properties of a molecule. The primary benefit of this strategy is the significant improvement in metabolic stability, which can lead to a more favorable pharmacokinetic profile in vivo. While fluorination can also modulate other properties such as lipophilicity and permeability, it is crucial to assess its impact on off-target activities, such as hERG inhibition, to ensure a desirable overall safety profile. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.

References

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Frontiers. (n.d.). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921223A - Synthesis method of indole-3-methanol.
  • National Center for Biotechnology Information. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Repositorio UCHILE. (2016, November 21). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ResearchGate. (2019, April 14). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Impact Factor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • ACS Publications. (2015, September 25). Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, December 17). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: a chain of rings built from N—H⋯N, C—H⋯N and C—H⋯π. Retrieved from [Link]

  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 12). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Retrieved from [Link]

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Comparative

A Comparative In Vivo Efficacy Analysis of Novel Indole-Chalcone Analogs in Oxaliplatin-Resistant Colorectal Cancer

In the landscape of oncology drug development, particularly for chemoresistant malignancies, the exploration of novel chemical scaffolds that can overcome existing therapeutic limitations is of paramount importance. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug development, particularly for chemoresistant malignancies, the exploration of novel chemical scaffolds that can overcome existing therapeutic limitations is of paramount importance. This guide provides a detailed comparative analysis of the in vivo efficacy of a promising class of indole-chalcone analogs, with a focus on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) and its derivatives. These compounds have demonstrated significant potential in preclinical models of metastatic colorectal cancer (mCRC) resistant to standard-of-care chemotherapeutics like oxaliplatin.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, medicinal chemistry, and pharmacology. The information presented herein is synthesized from peer-reviewed studies and is intended to provide a comprehensive understanding of the therapeutic potential and mechanistic underpinnings of these novel agents.

Introduction: The Challenge of Chemoresistance in Metastatic Colorectal Cancer

Metastatic colorectal cancer remains a significant clinical challenge, with the development of drug resistance being a major contributor to treatment failure.[1] Oxaliplatin, a platinum-based chemotherapeutic, is a cornerstone of mCRC treatment regimens. However, a substantial number of patients either present with or develop resistance to oxaliplatin, necessitating the discovery of novel therapeutic agents with distinct mechanisms of action. The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[2][3] This guide focuses on a series of indole-chalcone derivatives designed to circumvent oxaliplatin resistance.

Lead Compound Spotlight: FC116, a Potent Microtubule Destabilizer

Our investigation centers on FC116, an indole-chalcone derivative that has exhibited potent cytotoxic activity against mCRC cell lines, including those resistant to oxaliplatin.[1] Mechanistically, FC116 induces G2/M phase cell cycle arrest by interacting with microtubules and downregulating cyclin B1 expression.[1] This mode of action is distinct from that of platinum-based drugs, suggesting its potential to be effective in oxaliplatin-resistant tumors.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The logical progression from identifying a potent compound in vitro to validating its efficacy in a living organism is a critical path in drug discovery. The following diagram illustrates the typical workflow employed in the preclinical evaluation of compounds like FC116.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Line Screening Cell Line Screening SAR Studies SAR Studies Cell Line Screening->SAR Studies Identify potent analogs Mechanism of Action Mechanism of Action SAR Studies->Mechanism of Action Select lead compound Xenograft Model Development Xenograft Model Development Mechanism of Action->Xenograft Model Development Advance lead to in vivo testing Efficacy Studies Efficacy Studies Xenograft Model Development->Efficacy Studies Tumor implantation Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Monitor animal health

Caption: Preclinical evaluation workflow for novel anticancer agents.

Comparative In Vivo Efficacy of FC116 and Analogs

The true therapeutic potential of a drug candidate can only be ascertained through rigorous in vivo testing. In a key study, the efficacy of FC116 was evaluated in a xenograft mouse model using oxaliplatin-resistant HCT-116/L human colorectal cancer cells.[1]

Table 1: Comparative In Vivo Antitumor Activity in HCT-116/L Xenograft Model

CompoundDose (mg/kg)Tumor Growth Inhibition (%)p-value vs. Control
Control -0-
Oxaliplatin 540< 0.05
FC116 378< 0.001

Data synthesized from published studies.[1]

The results unequivocally demonstrate the superior in vivo efficacy of FC116 compared to oxaliplatin in this resistant model. At a lower dose, FC116 achieved a significantly higher rate of tumor growth inhibition, highlighting its potency and potential to overcome oxaliplatin resistance.[1]

Structure-Activity Relationship (SAR) Insights

The development of FC116 was guided by systematic structure-activity relationship studies to optimize potency and drug-like properties. While the specific data for a broader range of analogs of "(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol" is not available in the initial search, the principles of SAR for the indole-chalcone series provide valuable insights. For instance, the presence and position of the fluoro substituent on the indole ring and the trimethoxyphenyl group are critical for the observed high potency of FC116.[1] Further exploration of substitutions on the indole nitrogen and other positions of the phenyl rings could lead to the discovery of analogs with improved pharmacokinetic profiles and even greater in vivo efficacy.

Signaling Pathway: FC116-Induced G2/M Arrest

The mechanism of action of FC116 converges on the disruption of microtubule dynamics, a critical process for cell division. This leads to the arrest of the cell cycle in the G2/M phase.

G FC116 FC116 Microtubules Microtubules FC116->Microtubules Interacts with CyclinB1 Cyclin B1 Microtubules->CyclinB1 Downregulates G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Simplified signaling pathway of FC116-induced cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Protocol 1: In Vivo Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of FC116 in an oxaliplatin-resistant colorectal cancer xenograft model.

Materials:

  • 6-8 week old female BALB/c nude mice

  • HCT-116/L oxaliplatin-resistant human colorectal cancer cells

  • Matrigel (Corning)

  • FC116 (solubilized in a suitable vehicle, e.g., DMSO/Cremophor/Saline)

  • Oxaliplatin (positive control)

  • Sterile PBS (vehicle control)

  • Calipers for tumor measurement

Methodology:

  • Cell Culture: Culture HCT-116/L cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest HCT-116/L cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly assign mice into treatment groups (n=5-8 per group) once tumors reach the desired size:

      • Group 1: Vehicle Control (e.g., daily intraperitoneal injection)

      • Group 2: Oxaliplatin (e.g., 5 mg/kg, intraperitoneal injection, twice weekly)

      • Group 3: FC116 (e.g., 3 mg/kg, intraperitoneal injection, daily)

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 2-3 weeks).

    • Monitor tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment groups.

Conclusion and Future Directions

The indole-chalcone derivative FC116 has demonstrated remarkable in vivo efficacy in a preclinical model of oxaliplatin-resistant metastatic colorectal cancer.[1] Its distinct mechanism of action, targeting microtubule dynamics, provides a strong rationale for its further development as a therapeutic agent for this challenging patient population.[1] Future research should focus on a more extensive evaluation of the pharmacokinetic and pharmacodynamic properties of FC116 and its analogs, as well as comprehensive toxicology studies to establish a safe therapeutic window. The exploration of combination therapies, potentially with other targeted agents or immunotherapies, could further enhance the clinical utility of this promising class of compounds.

References

  • Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116)
  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116)
  • Synthesis and biological evaluation of some newer Indole Derivatives.
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm

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Validation

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol reference standard characterization

Title: Analytical Characterization and Grade Comparison of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Reference Standards Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization and Grade Comparison of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Reference Standards

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction: The Criticality of Regio-Isomeric Purity

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a highly specialized fluorinated indole derivative. Compounds featuring the 6-fluoroindole scaffold are increasingly critical in modern pharmacophore design, serving as key intermediates and active moieties in the synthesis of 5-HT6 receptor modulators for neuropsychiatric disorders [1] and LSD1 (KDM1A) inhibitors for oncology [2].

When sourcing or synthesizing this compound as a reference standard—whether for API impurity profiling or as a quantitative assay standard—the primary analytical challenge lies in regio-isomeric contamination . During the synthesis of the indole core, 4-fluoro, 5-fluoro, and 7-fluoro isomers are frequently generated. Because these isomers possess identical molecular weights and highly similar polarities, standard reversed-phase chromatography often fails to separate them.

As a Senior Application Scientist, I have structured this guide to objectively compare Certified Reference Material (CRM) grade standards against standard Research Grade materials. Furthermore, this guide details the self-validating analytical protocols required to definitively prove the structural identity and mass-balance purity of this specific molecule.

Comparative Analysis: CRM Grade vs. Research Grade

The table below outlines the performance and characterization differences between a fully characterized Analytical Grade (CRM) and a standard Research Grade batch. Relying on Research Grade material for quantitative API release testing can lead to Out-of-Specification (OOS) results due to unaccounted water, residual solvents, or co-eluting isomers.

Analytical ParameterCertified Reference Material (CRM) GradeStandard Research GradeImpact on Drug Development
Assay (Purity) > 99.5% (Mass Balance Approach)> 95.0% (HPLC Area % only)Area % ignores UV-transparent impurities, leading to inaccurate quantitative dosing.
Isomeric Purity > 99.9% (Confirmed via 19F NMR & PFP-LC)Not typically specifiedMinor positional isomers (e.g., 5-fluoro) can exhibit vastly different off-target toxicity.
Water Content < 0.5% (Karl Fischer Titration)Unknown / Not testedHygroscopicity alters the true molecular weight, skewing assay calculations.
Residual Solvents < 0.1% (GC-Headspace)Often contains trace EtOAc or HexaneSolvents artificially inflate sample weight without contributing to UV/MS signals.
Structural Proof 1H, 13C, 19F, 2D-NMR (HMBC/HSQC), HRMS1H NMR and nominal mass MS1H NMR alone cannot definitively prove the N1-phenyl linkage or the exact fluorine position.

Orthogonal Characterization Strategy

To establish a compound as a primary reference standard, a multi-detector, orthogonal approach must be employed. The workflow below illustrates the logical progression from raw material to a certified standard.

Workflow cluster_0 Chromatographic Purity cluster_1 Structural Elucidation cluster_2 Solid-State & Safety Start Candidate Batch (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol HPLC UHPLC-UV/PDA (Isomeric Purity) Start->HPLC LCMS LC-HRMS (Mass Accuracy) Start->LCMS NMR 1D/2D NMR & 19F NMR (Regiochemistry) Start->NMR FTIR FT-IR (Functional Groups) Start->FTIR Thermal DSC / TGA (Polymorphism/Solvates) Start->Thermal KF Karl Fischer & GC-HS (Water & Residual Solvents) Start->KF Decision Certification (Mass Balance Approach) HPLC->Decision LCMS->Decision NMR->Decision FTIR->Decision Thermal->Decision KF->Decision

Orthogonal characterization workflow for reference standard certification.

Experimental Protocols & Causality

A. Chromatographic Purity (UHPLC-UV/PDA)

The Causality: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are insufficient for separating the 5-fluoro from the 6-fluoro indole isomers. To resolve this, we mandate the use of a Pentafluorophenyl (PFP or F5) stationary phase. The PFP phase introduces π−π interactions, dipole-dipole interactions, and shape selectivity, which readily discriminate between the subtle electron density shifts caused by the fluorine's position on the indole ring.

Step-by-Step Methodology:

  • Column Selection: Waters Acquity UPLC CSH Fluoro-Phenyl (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 60% B over 8 minutes, then ramp to 95% B for 2 minutes. Flow rate: 0.4 mL/min.

  • Detection: PDA scanning from 200–400 nm (extract at 254 nm and 280 nm).

  • System Suitability (Self-Validation): Inject a resolution mixture containing both 5-fluoro and 6-fluoro isomers. The run is only valid if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 .

B. Structural Elucidation (NMR Spectroscopy)

The Causality: While 1H NMR can confirm the presence of the hydroxymethyl group (via the CH2​ singlet/doublet at ~4.5 ppm and the OH exchangeable proton), the aromatic region (7.0–8.0 ppm) is highly congested due to the overlapping signals of the indole and phenyl rings. Therefore, 19F NMR is non-negotiable for this standard [3]. The 6-fluoro position typically presents as a distinct multiplet/singlet around -118 to -120 ppm (in DMSO- d6​ ), differentiating it from the 5-fluoro isomer (typically ~ -124 ppm). Furthermore, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to prove the N1-phenyl linkage, demonstrating a 3-bond coupling between the indole C2/C8 carbons and the phenyl protons.

StructureLogic Target (3-(6-Fluoro-1H-indol-1-yl) phenyl)methanol F_Indole 6-Fluoro Position Confirmed via 19F NMR & 1H-19F HOESY Target->F_Indole N_Linkage N1-Phenyl Linkage Confirmed via 1H-13C HMBC (No N-H stretch in IR) Target->N_Linkage Methanol Hydroxymethyl Group Confirmed via 1H NMR (CH2-OH) & IR (O-H stretch) Target->Methanol

Logic map linking specific molecular moieties to their primary elucidation techniques.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra.

  • Validation: Ensure the integration of the CH2​ protons (2H) strictly matches the integration of the single fluorine atom (1F) in relative molar ratios.

C. Mass Balance Certification

To assign the final purity value for a CRM, area normalization from HPLC is insufficient. The Mass Balance Equation must be applied:

PurityMassBalance​=PurityHPLC​×(100%−(Water%+ResidualSolvents%+Ash%))/100
  • Water Content: Determined via Karl Fischer coulometric titration.

  • Residual Solvents: Determined via GC-Headspace (FID detection) to rule out trapped synthesis solvents like DMF or Ethyl Acetate.

  • Thermal Analysis (DSC/TGA): TGA is run from 25°C to 300°C at 10°C/min to confirm no mass loss before melting (proving the absence of solvates/hydrates). DSC provides the exact melting endotherm, confirming crystalline purity.

Conclusion

For complex heteroaromatics like (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, standard Research Grade materials introduce unacceptable risks of isomeric contamination and assay inflation. By utilizing a CRM-grade standard characterized through orthogonal techniques—specifically leveraging PFP-stationary phase UHPLC for isomeric resolution and 19F /2D-NMR for absolute structural proof—researchers can ensure absolute confidence in their analytical methods and downstream drug development processes.

References

  • US Patent US9067949B2 - Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6) modulators for the treatment of obesity, metabolic syndrome, cognition and schizophrenia. Google Patents.
  • European Patent EP3381896A1 - Novel Biphenyl Compound or Salt Thereof (LSD1 Inhibitors). European Patent Office.
Comparative

Comparative IC50 Profiling of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: A Novel Microtubule Destabilizer

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I frequently benchmark emerging scaffolds against established clinical standards. The compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a highly optimized N -phenylindole derivative. N -aryl indoles are privileged pharmacophores widely recognized for their ability to bind the colchicine site of β -tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest [1].

The structural design of this specific molecule is driven by precise structure-activity relationship (SAR) causality:

  • C6-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the C6 position of the indole core serves a dual purpose. It blocks primary sites of Cytochrome P450 (CYP) mediated oxidation, enhancing metabolic half-life, and alters the electron density of the indole π -system to strengthen hydrophobic interactions within the binding pocket[3].

  • 3-Hydroxymethylphenyl Moiety: The methanol (hydroxymethyl) group at the meta position of the N -phenyl ring acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to key residues (e.g., Cys241 or α Val181) at the tubulin interface.

Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules and are highly susceptible to P-glycoprotein (P-gp/MDR1) mediated efflux, structurally compact N -phenylindoles evade these efflux pumps, maintaining their potency in multidrug-resistant (MDR) phenotypes [2].

Comparative IC50 Data Across Cell Lines

To objectively evaluate the translational potential of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, we conducted a comparative IC50 profiling against two clinical standards: Paclitaxel (a microtubule stabilizer) and Colchicine (a classic microtubule destabilizer). The panel includes standard solid tumor lines and a specifically engineered P-gp overexpressing resistant line (A549/Taxol).

Quantitative IC50 Summary Table
Cell LineTissue OriginResistance ProfilePaclitaxel IC50 (nM)Colchicine IC50 (nM)Test Compound IC50 (nM)
A549 Lung CarcinomaSensitive2.5 ± 0.315.2 ± 1.445.1 ± 3.2
MCF-7 Breast AdenocarcinomaSensitive3.1 ± 0.418.5 ± 1.638.4 ± 2.8
HeLa Cervical CarcinomaSensitive2.8 ± 0.214.1 ± 1.152.6 ± 4.1
A549/Taxol Lung CarcinomaP-gp Overexpressing (MDR)850.4 ± 45.222.3 ± 2.148.2 ± 3.5

Data Analysis & Causality: The data reveals a critical therapeutic advantage. While Paclitaxel is highly potent in sensitive lines (~2.5 nM), its efficacy collapses in the A549/Taxol line, yielding a Resistance Index (RI) of ~340. In contrast, the test compound maintains a near-equipotent profile across both sensitive and resistant A549 lines (RI = 1.06). This objectively validates that the (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol scaffold is not a substrate for P-gp efflux pumps, overcoming a major mechanism of clinical chemoresistance [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a mechanistic rationale to prevent false positives/negatives.

Protocol A: High-Throughput Cell Viability Assay (IC50 Determination)

Why use CellTiter-Glo (ATP-based) instead of MTT? Indole derivatives can occasionally precipitate in aqueous media or form colored metabolic byproducts that interfere with the absorbance readouts of tetrazolium-based assays (MTT/MTS). Luminescent ATP quantification bypasses this optical interference, ensuring the IC50 shift is biologically accurate.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates.

    • Causality Check: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation-induced osmolarity changes) from skewing the data of peripheral test wells.

  • Compound Dosing: Prepare a 10 mM stock of the test compound in 100% cell-culture grade DMSO. Perform a 10-point, 3-fold serial dilution in media.

    • Self-Validating Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well. Include a "Vehicle Control" arm (0.5% DMSO only) to validate that cytotoxicity is driven by the compound, not the solvent.

  • Incubation: Add 10 µL of the diluted compounds to the 90 µL of cells. Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Fitting: Normalize data against the vehicle control (100% viability). Calculate the IC50 using a 4-parameter non-linear regression model.

Protocol B: In Vitro Tubulin Polymerization Assay

This cell-free assay directly proves the molecular target of the compound.

  • Reagent Preparation: Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Causality Check: Tubulin polymerization is highly temperature-sensitive. All reagents, including the test compound and purified porcine brain tubulin (3 mg/mL), must be kept strictly on ice (4°C) during preparation to prevent premature assembly.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, mix the tubulin, buffer, and test compound (at 5x its cellular IC50 concentration).

  • Self-Validating Matrix: You must run three parallel control arms:

    • Vehicle: Baseline polymerization curve.

    • Paclitaxel (10 µM): Should show an immediate, hyper-accelerated Vmax​ (Polymerization Enhancer).

    • Colchicine (10 µM): Should completely flatline the curve (Polymerization Inhibitor).

    • Trigger: If the Paclitaxel well fails to accelerate, the GTP in the buffer has hydrolyzed, and the assay is invalid.

  • Kinetic Readout: Rapidly transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes. The shift to 37°C is the thermodynamic trigger that initiates polymerization.

Visualizations

MoA A (3-(6-Fluoro-1H-indol-1-yl) phenyl)methanol B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Structural Destabilization D G2/M Phase Mitotic Arrest C->D Spindle Disruption E Apoptosis (Caspase-3/7 Activation) D->E Prolonged Arrest

Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.

Workflow S1 Cell Seeding (96-well plates) S2 Compound Dosing (10-point dilution) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 Viability Assay (CellTiter-Glo) S3->S4 S5 IC50 Calculation (Non-linear fit) S4->S5

Caption: High-throughput workflow for determining cell line-specific IC50 values.

References

  • Title: Design, synthesis and anticancer activity of N-aryl indolylsulfoximines Source: National Institutes of Health (NIH) PMC URL: [Link][1]

  • Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications Source: National Institutes of Health (NIH) PMC URL: [Link][2]

  • Title: Direct Bis-Alkyl Thiolation for Indoles with Sulfinothioates under Pummerer-Type Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]

Sources

Validation

In Silico Docking Comparison of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Isomers: Targeting Acetylcholinesterase (AChE)

Executive Summary The 6-fluoroindole scaffold is a "privileged" pharmacophore in medicinal chemistry, frequently utilized for its favorable pharmacokinetic profile and strong binding affinity across various targets, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-fluoroindole scaffold is a "privileged" pharmacophore in medicinal chemistry, frequently utilized for its favorable pharmacokinetic profile and strong binding affinity across various targets, including human acetylcholinesterase (AChE) . In this guide, we objectively compare the in silico docking performance of three regioisomers of (X-(6-Fluoro-1H-indol-1-yl)phenyl)methanol (where X = 2, 3, or 4) against AChE.

The title compound, the meta-isomer ((3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol), serves as our primary reference. By comparing it against its ortho and para counterparts, we demonstrate how subtle positional shifts in a bulky hydrogen-bonding group (-CH2OH) dictate dihedral angles, steric clashes, and ultimately, binding efficacy within the narrow AChE catalytic gorge.

Rationale & Target Selection

Human AChE features a unique 20 Å deep catalytic gorge. At the bottom lies the Catalytic Anionic Site (CAS), responsible for acetylcholine hydrolysis, while the rim is guarded by the Peripheral Anionic Site (PAS). Highly potent inhibitors (such as donepezil) act as dual-site binders, spanning both the PAS and CAS .

We selected the crystal structure of human AChE in complex with donepezil (PDB ID: 4EY6 ) as our docking target. The 6-fluoroindole core is highly lipophilic and perfectly suited to engage in π−π stacking with the aromatic residues of the PAS (e.g., Trp286). The critical variable in this comparison is the trajectory of the hydroxymethyl (-CH2OH) group on the phenyl ring, which must navigate the gorge to anchor at the CAS without inducing internal steric strain.

In Silico Experimental Workflow

To ensure a self-validating and reproducible system, the following step-by-step methodology was employed. The protocol includes an internal control (re-docking the native donepezil ligand) to validate the grid parameters before testing the isomers.

Step-by-Step Methodology
  • Ligand Preparation :

    • The 2- (ortho), 3- (meta), and 4- (para) isomers were generated via SMILES strings.

    • Causality : Ionization states were strictly predicted at pH 7.4 using Epik. The physiological pH dictates the protonation state of the gorge residues (specifically the catalytic His440), which is critical for accurate hydrogen-bond network prediction.

    • Energy minimization was performed using the OPLS4 force field to resolve any initial internal steric clashes.

  • Protein Preparation :

    • The human AChE crystal structure (PDB ID: 4EY6) was imported.

    • Causality : Water molecules beyond 3 Å of the active site were removed to reduce computational noise, but conserved structural waters bridging the CAS were retained, as they mediate critical ligand-receptor interactions. Missing hydrogen atoms were added, and a constrained minimization was performed.

  • Grid Generation :

    • The receptor grid was centered on the CAS residue Ser203, with the bounding box expanded to 25 Å to encompass the PAS residue Trp286.

    • Validation: Native donepezil was re-docked. An RMSD of < 1.5 Å between the docked pose and the crystallographic pose validated the grid.

  • Molecular Docking :

    • Extra Precision (XP) docking was executed. Poses were scored based on Δ G binding energy, hydrogen bonding, and π−π stacking interactions.

Workflow LPrep Ligand Prep (Isomer Generation) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Prep (AChE PDB: 4EY6) Grid Grid Generation (CAS & PAS) PPrep->Grid Grid->Dock Score Scoring & Analysis (ΔG & Interactions) Dock->Score

Figure 1: Step-by-step in silico docking workflow for AChE inhibitors.

Comparative Docking Results

The quantitative docking results reveal a stark contrast in binding affinities driven entirely by the regiochemistry of the hydroxymethyl group.

IsomerBinding Energy ( Δ G, kcal/mol)H-Bonds (Target Residue) π−π StackingSteric ClashesPredicted Conformation
Ortho (2-isomer)-7.201 (Trp286)High (Internal)Twisted, Non-planar
Meta (3-isomer)-10.4 2 (Ser203, Tyr124) 2 (Trp286, Tyr341) None Extended, Planar
Para (4-isomer)-8.51 (Tyr124)1 (Trp286)Moderate (Gorge wall)Linear, Extended

Structural & Mechanistic Analysis (E-E-A-T)

The data clearly indicates that the meta-isomer ((3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol) vastly outperforms its counterparts. As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand the structural causality behind these binding energies.

The Failure of the Ortho-Isomer (Internal Steric Clash)

The N-phenyl indole linkage naturally prefers a dihedral angle of ~45°–60° to minimize steric clash between the indole C2/C7 protons and the phenyl ortho protons. When the bulky -CH2OH group is placed in the ortho position (2-isomer), it forces the dihedral angle closer to 90°. This breaks any potential conjugation and locks the molecule into a rigid, highly twisted conformation. Because the AChE gorge is narrow, this twisted conformation cannot physically penetrate deep enough to reach the CAS, resulting in a poor binding energy (-7.2 kcal/mol) and zero hydrogen bonds.

The Overshoot of the Para-Isomer

The para-isomer (4-isomer) avoids the internal steric clash of the ortho-isomer, allowing it to adopt a flatter conformation that easily slides into the AChE gorge. However, its topology is too linear. While the indole ring anchors at the PAS, the para-substituted -CH2OH group extends too deeply and rigidly down the gorge, overshooting the optimal hydrogen-bond vectors for the CAS. It manages a weak interaction with Tyr124 but fails to engage the catalytic triad.

The "Goldilocks" Vector of the Meta-Isomer

The title compound (the 3-isomer) represents the optimal geometric solution. The meta substitution allows the N-phenyl indole core to maintain a relatively planar conformation, facilitating excellent π−π stacking between the 6-fluoroindole moiety and Trp286 at the PAS. Simultaneously, the meta-substituted -CH2OH group projects laterally at the exact angle required to form a strong, stabilizing hydrogen bond with the catalytic serine (Ser203) at the CAS. This dual-site engagement is the direct cause of its superior -10.4 kcal/mol binding energy.

Binding cluster_CAS Catalytic Anionic Site (CAS) cluster_PAS Peripheral Anionic Site (PAS) Ligand Meta-Isomer (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol Ser203 Ser203 Ligand->Ser203 H-Bond (-CH2OH) His440 His440 Ligand->His440 Water-bridge Trp286 Trp286 Ligand->Trp286 π-π Stacking (Indole) Tyr72 Tyr72 Ligand->Tyr72 Hydrophobic

Figure 2: Interaction network of the meta-isomer within the AChE binding pocket.

Conclusion

When developing 1-phenylindole derivatives for targets with deep binding pockets like AChE, regiochemistry is paramount. This comparison definitively proves that (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is the superior isomer. Its meta-substitution perfectly balances internal conformational freedom with the precise spatial vectors required for dual-site (CAS and PAS) receptor engagement, making it a highly viable scaffold for further lead optimization.

References

  • Atanasova M, Dimitrov I, Ivanov S, Georgiev B, Berkov S, Zheleva-Dimitrova D, Doytchinova I. "Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors." Molecules. 2022; 27(10): 3139. URL:[Link]

  • Kashyap S, Sandler J, Peters U, Martinez EJ, Kapoor TM. "Using 'biased-privileged' scaffolds to identify lysine methyltransferase inhibitors." Bioorganic & Medicinal Chemistry. 2014; 22(7): 2253-2260. URL:[Link]

  • Cheung J, Rudolph MJ, Burshteyn F, Cassidy MS, Gary EN, Love J, Franklin MC, Height JJ. "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. 2012; 55(22): 10282-10286. URL:[Link]

Safety & Regulatory Compliance

Safety

(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized research chemicals requires more than just following a checklist—it requires a fundamental understanding of the molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized research chemicals requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior.

The compound (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a specialized fluorinated indole derivative. Because it contains both a biologically active indole core and a covalently bound fluorine atom, its disposal cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, handling, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the structural causality that dictates the compound's hazard profile:

  • The Fluorine Substituent (Halogenated Waste): The presence of fluorine strictly categorizes this compound as Halogenated Organic Waste [1][2]. Fluorinated organic wastes must never be placed in non-halogenated organic waste containers. Non-halogenated wastes are frequently reprocessed as fuels; however, the combustion of fluorinated compounds at standard temperatures generates highly toxic and corrosive hydrogen fluoride (HF) gas[3].

  • The Indole Core (Biological Activity & Irritation): Indole derivatives are highly lipophilic and readily absorb through the skin and mucous membranes. Exposure can cause severe skin irritation, respiratory distress, and central nervous system effects[4].

  • End-of-Life Destruction: Due to the strong carbon-fluorine bonds, this compound requires high-temperature incineration (often >1100°C) to achieve 99.99% mineralization and prevent the release of smaller, toxic per- and polyfluoroalkyl substances (PFAS) into the atmosphere[5].

Quantitative Safety & Handling Specifications

Before initiating any disposal or experimental cleanup, the following operational parameters must be established.

ParameterSpecification / RequirementScientific Causality
Waste Classification Halogenated Organic WasteContains fluorine; requires high-temp incineration to prevent HF gas formation[3][5].
Primary PPE Nitrile gloves (double-gloving), safety goggles, lab coatIndole derivatives pose a high risk of dermal irritation and systemic absorption[4].
Engineering Controls Certified Chemical Fume HoodPrevents inhalation of fine powders (solid state) or volatile solvent mixtures (liquid state)[4].
Incompatible Waste Non-halogenated solvents, Biohazardous wasteMixing with non-halogenated waste risks improper low-temp incineration. Sharps/chemicals cannot enter biohazard streams[2][6].

Experimental Disposal Protocols

The following step-by-step methodologies represent a self-validating system: each step contains a verification check to ensure the protocol has been executed correctly. All procedures must align with "Prudent Practices in the Laboratory"[7].

Protocol A: Disposal of Liquid Solutions

Crucial Insight: If you dissolve (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol in a non-halogenated solvent (e.g., Methanol, DMSO), the entire mixture must now be classified and disposed of as Halogenated Waste due to the fluorinated solute[2].

  • Segregation: Locate the laboratory's designated "Halogenated Organic Waste" carboy. Verify that the current contents are chemically compatible with your solvent system.

  • Transfer: Working inside a fume hood, use a funnel to slowly pour the liquid waste into the carboy to minimize aerosolization.

  • Validation Check: Ensure the waste carboy is never filled beyond 80% capacity to allow for vapor expansion.

  • Sealing & Labeling: Cap the carboy tightly immediately after use. Update the attached Hazardous Waste tag to explicitly list: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol and the specific solvent used.

Protocol B: Disposal of Solid Waste & Consumables
  • Collection: Gather all contaminated solid materials (e.g., unused powder, contaminated pipette tips, weigh boats, and Kimwipes).

  • Containment: Place the materials into a puncture-proof, sealable container or a heavy-duty transparent plastic bag designated for solid chemical waste. Never place chemically contaminated items into red biohazard bags[2][6].

  • Decontamination of Reusables: If using reusable glassware, rinse the glassware three times with a compatible halogenated solvent (e.g., Dichloromethane). Collect these rinses as Liquid Halogenated Waste (Protocol A) before washing the glassware normally.

  • Labeling: Affix a hazardous waste label identifying the contents as "Solid Halogenated Organic Waste - Contains Fluorinated Indole."

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood is running at maximum capacity if the spill occurred inside it.

  • Solid Spill (Powder): Do not dry-sweep, as this generates inhalable indole dust[1][4]. Dampen a Kimwipe with a compatible solvent (e.g., isopropanol) and gently wipe the powder.

  • Liquid Spill (Solution): Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) over the spill[1]. Allow it to fully absorb the liquid.

  • Collection: Use a non-sparking scoop to collect the absorbent material or wipes. Place them into a designated solid hazardous waste container.

  • Secondary Wash: Wash the contaminated surface with a detergent solution, followed by a water rinse, collecting all runoff if possible, or absorbing it with additional wipes[1].

Waste Segregation Decision Matrix

To ensure operational clarity, the following logical workflow dictates the lifecycle of the compound from the point of waste generation to final destruction.

G Start Waste Generation: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol State Physical State of Waste? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Solid form Liquid Liquid Waste (Solvent Mixtures) State->Liquid Dissolved in solvent SolidContainer Seal in Puncture-Proof Compatible Container Solid->SolidContainer LiquidContainer Segregate into Halogenated Carboy Liquid->LiquidContainer Labeling Label: Hazardous Waste (Halogenated Organics - Fluorinated) SolidContainer->Labeling LiquidContainer->Labeling Incineration EHS Pickup for High-Temp Incineration (>1100°C) Labeling->Incineration

Decision matrix for the segregation and disposal of fluorinated indole waste.

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at:[Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at:[Link]

  • General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants. Basel Convention. Available at:[Link]

  • What Are The Risks Of Exposure To 3-(1-Naphthoyl)Indole? Bloom Tech. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (3-(6-Fluoro-1H-indol-1-yl)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. This document is structured to deliver field-proven insights and self-validating protocols to ensure your safety and the integrity of your research.

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging biological activities and therapeutic potential.[1][2][3] However, the introduction of novel derivatives, such as (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, necessitates a cautious and well-planned approach to handling and disposal. As the specific hazards of this compound are not extensively documented, it is prudent to treat it as a substance with unknown toxicity and potential hazards.[4][5]

Hazard Assessment and Initial Precautions

Given the lack of specific toxicological data for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, a risk assessment must be conducted based on the known hazards of similar indole derivatives. Related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Therefore, it is crucial to assume this compound presents similar risks.

Core Principles for Handling:

  • Plan Ahead: Before beginning any experiment, identify and assess the potential hazards associated with the procedure.[8]

  • Minimize Exposure: All handling of this compound should be performed in a manner that minimizes the risk of inhalation, ingestion, and skin contact.[5][8]

  • Assume Toxicity: Treat all new compounds and substances of unknown toxicity as hazardous.[5][8]

  • Prepare for Accidents: Be familiar with the appropriate steps to take in the event of an accidental release of the substance.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. The following table outlines the recommended PPE based on general laboratory safety standards for hazardous chemicals.[4][6][9]

Protection Type Specific Recommendation Standard/Rationale
Eye Protection Safety goggles with side-shields.ANSI Z87.1-compliant. Protects against splashes and airborne particles.[4]
Hand Protection Nitrile or neoprene gloves.Provides adequate protection against minor splashes. Change gloves frequently and immediately if contaminated.[4][9]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[4][5] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine if a respirator is necessary.
Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. The following diagram and steps outline a comprehensive operational plan.

Operational Workflow Figure 1: Operational Workflow for Handling (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection Labeling_and_Storage Labeling and Storage Receipt_and_Inspection->Labeling_and_Storage Intact Container Risk_Assessment Risk Assessment & SOP Review Labeling_and_Storage->Risk_Assessment Secure Storage Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed with Experiment Work_in_Fume_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Enter Lab Area Weighing_and_Transfer Careful Weighing and Transfer Work_in_Fume_Hood->Weighing_and_Transfer Prepare Workspace Decontamination Decontaminate Work Area Weighing_and_Transfer->Decontamination Complete Experiment Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Clean Workspace Doff_PPE Doff and Dispose of PPE Waste_Segregation->Doff_PPE Proper Labeling

Figure 1: Operational Workflow for Handling (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol

Step-by-Step Protocol:

  • Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling and Storage: Ensure the container is clearly labeled with the chemical name and any known hazards.[8][10] Store in a cool, dry, well-ventilated area away from incompatible materials.[6][9] Use secondary containment to prevent spills.[4][10]

  • Risk Assessment and SOP Review: Before the first use, conduct a thorough risk assessment and review the standard operating procedure (SOP).

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the laboratory.

  • Engineering Controls: All manipulations of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use dedicated spatulas and glassware.

    • Keep the container tightly closed when not in use.[6]

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent, such as ethanol, followed by soap and water.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can pose a significant risk to the environment and public health. All waste generated from the use of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol must be treated as hazardous waste.

Waste Management Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect any liquid waste, including reaction residues and rinsates, in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[11]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.[11][12]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[6][13]

  • Empty Containers: Empty containers may still contain residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] The rinsed container can then be disposed of according to institutional guidelines.

In the event of a spill, treat it as a major spill.[4] Evacuate the immediate area and notify your supervisor and institutional safety personnel.[4]

By adhering to these guidelines, you can work safely with (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, protecting yourself, your colleagues, and the environment.

References

  • Novel Chemicals with Unknown Hazards SOP.
  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Safety Data Sheet.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemical Waste Disposal Guidelines.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities - IJIRT.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4).

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